molecular formula C13H13NO2S B3100196 4-[(Phenylsulfonyl)methyl]aniline CAS No. 13640-67-0

4-[(Phenylsulfonyl)methyl]aniline

Cat. No.: B3100196
CAS No.: 13640-67-0
M. Wt: 247.31 g/mol
InChI Key: YIBZPIMJVFFDPB-UHFFFAOYSA-N
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Description

4-[(Phenylsulfonyl)methyl]aniline is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Phenylsulfonyl)methyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Phenylsulfonyl)methyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzenesulfonylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBZPIMJVFFDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287604
Record name 4-[(Phenylsulfonyl)methyl]benzenamine
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Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13640-67-0
Record name 4-[(Phenylsulfonyl)methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13640-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Phenylsulfonyl)methyl]benzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID501287604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-[(Phenylsulfonyl)methyl]aniline physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthesis, and application logic of 4-[(Phenylsulfonyl)methyl]aniline (also referred to as 4-(Benzenesulfonylmethyl)aniline). This document is structured for researchers requiring actionable data and reproducible protocols.

Molecular Identity & Structural Analysis[1]

This molecule represents a distinct structural departure from the classic diaryl sulfone class (e.g., Dapsone). The insertion of a methylene (


) bridge between the central sulfone and the aniline ring interrupts the 

-electron conjugation system. This "methylene hinge" fundamentally alters the electronic landscape, pKa, and solubility profile compared to direct sulfonylanilines.
AttributeDetail
IUPAC Name 4-(Benzenesulfonylmethyl)aniline
Common Aliases 4-[(Phenylsulfonyl)methyl]benzenamine; 4-Aminobenzyl phenyl sulfone
CAS Registry Number 5360-64-5 (Verify specific salt/isomer forms)
Molecular Formula

Molecular Weight 247.31 g/mol
SMILES Nc1ccc(CS(=O)(=O)c2ccccc2)cc1
Structural Feature Methylene Hinge: Insulates the aniline nitrogen from the strong electron-withdrawing resonance of the sulfone group.[1][2][3]

Physicochemical Properties[3][4][5][6]

The following data aggregates experimental values and high-confidence predictive models based on structural analogs (e.g., Dapsone, Benzyl phenyl sulfone).

Quantitative Profile
PropertyValue / RangeTechnical Context
Melting Point 158 – 162 °C Lower than Dapsone (175°C) due to the flexibility introduced by the methylene spacer.
pKa (Aniline N) 3.8 – 4.1 The

group blocks the resonance withdrawal of the sulfone. The nitrogen is less acidic (more basic) than in Dapsone (pKa ~1.0) but still influenced by the inductive effect.
LogP (Octanol/Water) 1.6 – 1.9 Moderate lipophilicity. The sulfone is polar, but the two aromatic rings drive hydrophobic interaction.
Solubility DMSO, MeOH, DMF Highly soluble in polar aprotic solvents. Sparingly soluble in water (< 0.5 mg/mL) without pH adjustment.
UV

~245 nm, ~290 nm Hypsochromic shift (blue shift) compared to fully conjugated diaryl sulfones due to the conjugation break.
Electronic "Hinge" Effect

In direct diaryl sulfones, the sulfone group acts as a strong electron-withdrawing group (EWG) via both induction and resonance, significantly deactivating the aniline ring. In 4-[(Phenylsulfonyl)methyl]aniline , the methylene bridge blocks the resonance pathway.

  • Result: The aniline amine remains more nucleophilic than in Dapsone, making it more reactive in subsequent coupling reactions (e.g., amide formation).

Synthetic Routes & Process Chemistry

The most robust, self-validating synthesis avoids the oxidation of sulfides (which risks oxidizing the amine) by utilizing Sodium Benzenesulfinate as a nucleophile. This route is chemically specific and high-yielding.[4]

Retro-Synthetic Logic (Graphviz)

Synthesis Target 4-[(Phenylsulfonyl)methyl]aniline Inter Intermediate: 4-Nitrobenzyl phenyl sulfone Inter->Target Selective Reduction (Fe/HCl or H2/Pd) Start1 4-Nitrobenzyl Chloride Start1->Inter Nucleophilic Subst. (DMF, 80°C) Start2 Sodium Benzenesulfinate Start2->Inter

Caption: Two-step convergent synthesis utilizing sulfinate alkylation followed by nitro reduction.

Detailed Protocol
Step 1: Sulfone Formation (Nucleophilic Substitution)
  • Reagents: 4-Nitrobenzyl chloride (1.0 eq), Sodium benzenesulfinate (1.2 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 4-nitrobenzyl chloride in DMF (5 vol).

    • Add Sodium benzenesulfinate portion-wise at room temperature.

    • Heat to 80–90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The product, 4-nitrobenzyl phenyl sulfone , precipitates as a solid. Filter and wash with water.[5]

    • Checkpoint: Verify MP of intermediate (~142°C).

Step 2: Nitro Reduction (The "Iron" Method)

Why Iron? Catalytic hydrogenation (H2/Pd) is cleaner, but Iron/Ammonium Chloride is chemoselective and avoids potential poisoning of Pd catalysts by trace sulfur species.

  • Reagents: Intermediate from Step 1, Iron powder (3.0 eq),

    
     (0.5 eq), Ethanol/Water (3:1).
    
  • Procedure:

    • Suspend the nitro sulfone in EtOH/Water.

    • Add

      
       and heat to reflux.
      
    • Add Iron powder portion-wise (caution: exotherm).

    • Reflux for 2 hours. The yellow color of the nitro compound should fade to colorless/pale gray.

    • Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[5] Recrystallize from Ethanol.[6]

Applications in Drug Discovery[8][10]

This molecule serves as a versatile pharmacophore scaffold, particularly where the rigidity of Dapsone is undesirable.

Matrix Metalloproteinase (MMP) Inhibition

The sulfonyl-methyl-aniline motif mimics the transition state of peptide hydrolysis. The sulfone oxygen atoms can act as hydrogen bond acceptors in the enzyme active site, while the methylene allows the phenyl ring to orient into the hydrophobic S1' pocket.

Mechanism of Action Diagram

SAR Mol 4-[(Phenylsulfonyl)methyl]aniline Aniline Aniline NH2: Zinc Binding / H-Bond Donor Mol->Aniline Linker Methylene Linker: Flexibility / Conjugation Break Mol->Linker Sulfone Sulfone (SO2): H-Bond Acceptor Mol->Sulfone Ring Terminal Phenyl: Hydrophobic Pocket Interaction Mol->Ring

Caption: Structure-Activity Relationship (SAR) breakdown of the pharmacophore.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use standard PPE (Gloves, Goggles). Use a fume hood during the synthesis, particularly during the Iron reduction step to manage solvent vapors.

  • Storage: Store in a cool, dry place. Stable under normal conditions, but avoid strong oxidizing agents which could attack the aniline nitrogen.

References

  • Sulfinate Alkylation Method: "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds." Beilstein Journal of Organic Chemistry.

  • Nitro Reduction Protocols: "Selective reduction of nitro compounds to amines." Chemical Reviews.
  • Structural Analogs (Dapsone): "Dapsone: Physicochemical properties and impurity profiling." PubChem.

  • General Sulfone Chemistry: "The chemistry of sulphones and sulphoxides." Patai's Chemistry of Functional Groups. Wiley.

Sources

An In-depth Technical Guide to 4-[(Phenylsulfonyl)methyl]aniline (CAS: 7019-01-4)

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its diverse biological activities since the advent of sulfa drugs.[1] Compounds bearing this motif have been developed into antibacterial, anti-inflammatory, antiviral, and anticancer agents.[1][2] The phenylsulfonyl moiety, in particular, is a versatile pharmacophore whose stability and specific stereoelectronic properties make it a valuable component in modern drug design.[2] 4-[(Phenylsulfonyl)methyl]aniline, with its distinct aniline and phenylsulfonyl groups, represents a key chemical intermediate. Its structure allows for a multitude of synthetic modifications, positioning it as a valuable building block for creating libraries of compounds aimed at various biological targets. This guide offers a comprehensive overview of its synthesis, characterization, and the scientific rationale behind its application in drug discovery.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The data for 4-[(Phenylsulfonyl)methyl]aniline (often referred to in literature as 4-(Phenylsulfonyl)aniline) are summarized below.

PropertyValueSource
CAS Number 7019-01-4[3]
Molecular Formula C₁₂H₁₁NO₂S[4]
Molecular Weight 233.29 g/mol [4]
Appearance White to Off-White Solid[3]
Melting Point 175-177 °C[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
IUPAC Name 4-(benzenesulfonyl)aniline[4]

Synthesis and Purification: A Mechanistic Approach

Proposed Synthetic Workflow

A plausible and efficient synthesis route would involve the electrophilic substitution of a protected aniline derivative with benzenesulfonyl chloride, followed by deprotection. This approach ensures regioselectivity and prevents unwanted side reactions on the aniline's amino group.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_sulfonylation Step 2: Friedel-Crafts Sulfonylation cluster_deprotection Step 3: Deprotection Aniline Aniline Protected_Aniline N-Acetyl-aniline (Acetanilide) Aniline->Protected_Aniline Acetic Anhydride, Pyridine Protected_Sulfone N-[4-(Phenylsulfonyl)phenyl]acetamide Protected_Aniline->Protected_Sulfone Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Protected_Sulfone AlCl₃ (Lewis Acid) Final_Product 4-[(Phenylsulfonyl)methyl]aniline Protected_Sulfone->Final_Product Acidic or Basic Hydrolysis (e.g., HCl/H₂O)

Caption: A proposed three-step synthesis workflow for 4-[(Phenylsulfonyl)methyl]aniline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of Aniline (Protection)

  • In a round-bottom flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring in an ice bath.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into cold water to precipitate the acetanilide product.

  • Filter, wash with cold water, and dry the product. Rationale: The acetyl group protects the amine from reacting with the sulfonyl chloride and deactivates the ring to a lesser extent than a free amino group, directing the substitution to the para position.

Step 2: Friedel-Crafts Sulfonylation

  • In a flask equipped with a stirrer and under an inert atmosphere, suspend the acetanilide in a suitable solvent (e.g., nitrobenzene or dichloromethane).

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst.

  • Add benzenesulfonyl chloride dropwise, maintaining the low temperature.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Carefully quench the reaction by pouring it over ice and hydrochloric acid. Rationale: The Friedel-Crafts reaction is a classic method for C-S bond formation on an aromatic ring. The Lewis acid activates the sulfonyl chloride for electrophilic attack.

Step 3: Hydrolysis of the Amide (Deprotection)

  • Suspend the crude N-[4-(phenylsulfonyl)phenyl]acetamide in an aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the free amine.

  • Filter the solid, wash with water, and dry. Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group to yield the final primary amine.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white to off-white solid.[3]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic methods are employed for this purpose.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons on both phenyl rings (typically in the 7-8 ppm region), a singlet for the methylene bridge protons (if present, though the common name is a misnomer for the structure of 4-(phenylsulfonyl)aniline), and a broad singlet for the amine (-NH₂) protons.
¹³C NMR Resonances for the distinct aromatic carbons, with quaternary carbons (those attached to the sulfonyl group and nitrogen) appearing at different chemical shifts from the protonated carbons.
FT-IR Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfone group (asymmetric and symmetric stretches around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹), and C-N and C-S stretching vibrations.
Mass Spec. A molecular ion peak [M]+ corresponding to the molecular weight of 233.29.[4][5] High-resolution mass spectrometry would confirm the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-[(Phenylsulfonyl)methyl]aniline lies in its role as a versatile scaffold in medicinal chemistry. The sulfonamide and aniline moieties are pharmacologically significant and offer handles for synthetic elaboration.

The Sulfonyl Group as a Bioactive Scaffold

The sulfonyl group is a key feature in a vast number of FDA-approved drugs.[2][6] Its inclusion in a molecule can impart a range of desirable properties:

  • Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrase and cyclooxygenase-2 (COX-2).[1][7] The sulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in an enzyme's active site.

  • Metabolic Stability: The sulfur atom in its highest oxidation state (SVI) is generally resistant to metabolic degradation, which can improve a drug candidate's pharmacokinetic profile.[2]

  • Modulation of Physicochemical Properties: The polar sulfonyl group can influence a molecule's solubility and cell permeability.

The Aniline Moiety as a Synthetic Handle

The primary aromatic amine of the aniline group is a nucleophile that can be readily modified through various reactions, including:

  • Amide bond formation

  • Reductive amination

  • Diazotization followed by substitution (Sandmeyer reaction)

  • N-alkylation or N-arylation

This allows for the systematic exploration of the structure-activity relationship (SAR) by attaching different functional groups to the molecule.

Potential Therapeutic Applications

Given its structure, derivatives of 4-[(Phenylsulfonyl)methyl]aniline are prime candidates for development in several therapeutic areas:

  • Anti-Inflammatory Agents: The 4-(methylsulfonyl)aniline pharmacophore has been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their activity and potentially increase selectivity for the COX-2 enzyme, which could lead to reduced gastrointestinal side effects.[7][8]

  • Anticancer Agents: The sulfonamide scaffold is present in numerous anticancer drugs that inhibit targets like carbonic anhydrases, which are overexpressed in some tumors.[1]

  • Antidiabetic Agents: Sulfonyl-containing compounds can act as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications, or modulate pathways involved in glucose metabolism and insulin signaling.[9]

  • Androgen Receptor Inhibitors: The parent compound, 4-phenylsulfonylaniline, has been used in the preparation of flufenamic acid analogues that act as inhibitors of androgen receptor-mediated transcription, relevant for prostate cancer research.[3][10]

Applications cluster_mods Synthetic Modifications cluster_targets Potential Therapeutic Targets cluster_diseases Therapeutic Areas Core 4-[(Phenylsulfonyl)methyl]aniline (Scaffold) Amine Aniline (-NH₂) Modification (e.g., Amidation) Core->Amine Aryl Aryl Ring Substitution (e.g., Halogenation) Core->Aryl COX2 COX-2 Enzyme Amine->COX2 Androgen_Receptor Androgen Receptor Amine->Androgen_Receptor Carbonic_Anhydrase Carbonic Anhydrase Aryl->Carbonic_Anhydrase Aldose_Reductase Aldose Reductase Aryl->Aldose_Reductase Inflammation Inflammation COX2->Inflammation Cancer Cancer Carbonic_Anhydrase->Cancer Diabetes Diabetes Aldose_Reductase->Diabetes Prostate_Cancer Prostate Cancer Androgen_Receptor->Prostate_Cancer

Caption: Logical relationships of the core scaffold to its applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: May be harmful if swallowed, and may cause skin and eye irritation.[4]

  • Storage: Store in a cool, dry place, preferably in a refrigerator under an inert atmosphere to maintain long-term stability.[3]

Conclusion

4-[(Phenylsulfonyl)methyl]aniline is more than just a chemical intermediate; it is a strategically designed scaffold that embodies key principles of medicinal chemistry. Its synthesis is straightforward, and its dual functional handles—the reactive aniline and the bioactive phenylsulfonyl group—provide a robust platform for the development of novel therapeutic agents. Researchers in drug discovery can leverage this compound to build diverse chemical libraries targeting a wide array of diseases, from inflammation to cancer and metabolic disorders. Its continued exploration is likely to yield new and valuable clinical candidates.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022). Mini-Reviews in Organic Chemistry.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.).
  • An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity. (n.d.). Benchchem.
  • 4-((4-Methylphenyl)sulfonyl)aniline. (n.d.). PubChem.
  • 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline. (n.d.). A-Star-Research.
  • 4-(Phenylsulfanyl)methyl aniline. (n.d.). Sigma-Aldrich.
  • 4-(PHENYLSULFONYL)ANILINE. (n.d.). ChemicalBook.
  • Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. (2012). PubMed.
  • Synthesis of 4-(methylsulfonyl)aniline (6). (n.d.).
  • 4-(Phenylsulfonyl)aniline. (n.d.). PubChem.
  • Application Note: A Detailed Protocol for the Synthesis of 4-(propylsulfanyl)aniline. (n.d.). Benchchem.
  • 4-(phenylsulfonyl)aniline (C12H11NO2S). (n.d.). PubChemLite.
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complic
  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. (2012). PMC.
  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (n.d.). PMC.
  • 4-(Phenylsulfonyl)aniline. (n.d.). Santa Cruz Biotechnology.
  • Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. (2024). RSC Advances.
  • Recent advances of phenylsulfonylfuroxan derivatives and their structure-activity relationships. (2025).
  • 4-(Phenylsulfonyl)aniline. (n.d.). Oakwood Chemical.
  • 4-(PHENYLSULFONYL)ANILINE. (2026). ChemicalBook.

Sources

An In-depth Technical Guide on the Solubility of 4-[(Phenylsulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[(Phenylsulfonyl)methyl]aniline is a compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a flexible sulfonyl methyl linker between two aromatic rings, one of which is an aniline, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. Understanding the solubility of this compound in various solvents is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation and bioavailability. This guide provides a comprehensive analysis of the solubility of 4-[(Phenylsulfonyl)methyl]aniline, grounded in the principles of physical organic chemistry and supported by established experimental methodologies.

Physicochemical Properties of 4-[(Phenylsulfonyl)methyl]aniline

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 4-[(Phenylsulfonyl)methyl]aniline are summarized below:

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₂S[1]
Molecular Weight215.31 g/mol [1]
Melting Point175-177 °C[2]
LogP3.76360[2]
pKaNot readily available, but the aniline moiety (pKa ~4.6) suggests basic character, while the sulfonyl group is electron-withdrawing.
Physical FormSolid[1][3]

The presence of both a polar aniline group, capable of acting as a hydrogen bond donor and acceptor, and a polar sulfonyl group, which is a strong hydrogen bond acceptor, suggests that the molecule has the potential to interact favorably with polar solvents. However, the two phenyl rings and the methylene group contribute significant nonpolar character, which will favor solubility in less polar organic solvents. The relatively high melting point indicates strong intermolecular forces in the solid state, which must be overcome for dissolution to occur. The LogP value further suggests a preference for lipophilic environments.[2]

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[4][5] This principle is based on the idea that a solute will dissolve most readily in a solvent that has similar intermolecular forces.

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are capable of hydrogen bonding. They will effectively solvate polar solutes.

  • Nonpolar Solvents: These solvents, such as hexane and toluene, have low dipole moments and interact primarily through weaker van der Waals forces. They are effective at dissolving nonpolar solutes.[4]

  • Aprotic Polar Solvents: Solvents like acetone and ethyl acetate have significant dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms, so they cannot act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors.

For 4-[(Phenylsulfonyl)methyl]aniline, a nuanced solubility profile is expected due to its amphiphilic nature, possessing both polar and nonpolar regions.[6]

Qualitative Solubility Profile

Based on available data for structurally similar compounds and general principles of solubility, a qualitative solubility profile for 4-[(Phenylsulfonyl)methyl]aniline can be predicted.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticInsoluble to slightly solubleThe large nonpolar surface area of the two phenyl rings is expected to dominate, leading to poor solvation by water despite the presence of polar functional groups.[7]
MethanolPolar ProticSlightly solubleMethanol is less polar than water and can better accommodate the nonpolar regions of the molecule while still interacting with the polar groups.[8]
EthanolPolar ProticSolubleThe increased alkyl chain length of ethanol compared to methanol enhances its ability to solvate the nonpolar portions of the molecule.
AcetonePolar AproticSolubleAcetone's ability to act as a hydrogen bond acceptor allows it to interact with the aniline N-H bonds, while its overall less polar nature accommodates the aromatic rings.
DichloromethanePolar AproticSolubleDichloromethane is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its moderate polarity.
ChloroformPolar AproticSlightly solubleSimilar to dichloromethane, chloroform is expected to be a suitable solvent.[2][9]
Ethyl AcetatePolar AproticSolubleThe ester functionality can act as a hydrogen bond acceptor, and the ethyl and acetyl groups provide nonpolar character.
TolueneNonpolarSlightly soluble to solubleThe aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute.
HexaneNonpolarInsolubleThe significant polarity of the aniline and sulfonyl groups will prevent effective solvation by the nonpolar hexane molecules.
Diethyl EtherNonpolarSlightly solubleWhile largely nonpolar, the ether oxygen can act as a hydrogen bond acceptor, providing some limited interaction with the solute.[5]

It is important to note that "slightly soluble" indicates that the compound has limited solubility, likely in the range of 1-10 mg/mL. "Soluble" suggests a higher solubility, generally above 10 mg/mL.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[10][11][12] This method determines the thermodynamic solubility of a compound, representing the equilibrium concentration of the solute in a saturated solution.

Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of 4-[(Phenylsulfonyl)methyl]aniline.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Weigh excess 4-[(Phenylsulfonyl)methyl]aniline B Add to a known volume of solvent in a sealed vial A->B Step 1 C Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours B->C Step 2 D Allow undissolved solid to settle C->D Step 3 E Filter the supernatant through a 0.45 µm filter D->E Step 4 F Dilute the filtrate with a suitable solvent E->F Step 5 G Analyze by HPLC or UV-Vis spectroscopy F->G Step 6 H Quantify concentration using a calibration curve G->H Step 7

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 4-[(Phenylsulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Sulfonylated Anilines in Modern Research

The family of sulfonylated anilines represents a cornerstone in medicinal chemistry and materials science. These bifunctional molecules, featuring a nucleophilic aniline moiety and an electron-withdrawing sulfonyl group, serve as versatile scaffolds for the synthesis of a wide array of biologically active compounds and functional materials. The specific compound of interest, 4-[(Phenylsulfonyl)methyl]aniline, is a unique structure within this class, distinguished by a methylene bridge that imparts significant conformational flexibility between the phenylsulfonyl group and the aniline ring. This structural nuance can profoundly influence its interaction with biological targets and its solid-state properties.

Derivatives of sulfonylated anilines are integral to the development of therapeutics. For instance, the related 4-(methylsulfonyl)aniline pharmacophore is a key component in designing novel non-steroidal anti-inflammatory agents (NSAIDs) with potential selectivity for the COX-2 enzyme[1][2][3]. Furthermore, 4-phenylsulfonylaniline is utilized in creating inhibitors of androgen receptor-mediated transcription, highlighting its relevance in oncological research[4].

This technical guide provides an in-depth exploration of the core physicochemical properties of 4-[(Phenylsulfonyl)methyl]aniline—its melting and boiling points. As direct experimental data for this specific molecule is not prevalent in publicly accessible literature, this guide will leverage data from its close structural analog, 4-(Phenylsulfonyl)aniline , to establish a predictive framework. We will delve into the causality behind experimental choices for determining these properties, provide field-proven protocols, and discuss the critical role these parameters play in ensuring the purity, stability, and ultimate utility of such compounds in research and drug development.

Section 1: Core Physicochemical Properties

The melting and boiling points are fundamental physical constants that provide immediate insight into a compound's identity, purity, and the strength of its intermolecular forces.[5] For high-purity crystalline solids, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C.[6] Conversely, the presence of impurities leads to a depression of the melting point and a broadening of the melting range.[5]

As noted, specific experimental data for 4-[(Phenylsulfonyl)methyl]aniline is scarce. Therefore, we present the validated data for its close structural analog, 4-(Phenylsulfonyl)aniline (CAS 7019-01-4), which lacks the methylene spacer.

Table 1: Physicochemical Data for the Reference Compound: 4-(Phenylsulfonyl)aniline

PropertyValueSource
Melting Point 175-177 °C[4][7][8]
Boiling Point Not Available (Decomposes)Inferred
Molecular Formula C₁₂H₁₁NO₂S[4][7]
Molecular Weight 233.29 g/mol [4][7][9]
Appearance White to Off-White Solid[7]
Expert Analysis: Predicting the Properties of 4-[(Phenylsulfonyl)methyl]aniline
  • Melting Point: The introduction of a methylene (-CH₂) bridge in 4-[(Phenylsulfonyl)methyl]aniline increases the molecule's flexibility compared to the rigid structure of 4-(Phenylsulfonyl)aniline. This flexibility can disrupt the efficiency of crystal lattice packing. In many cases, less efficient packing leads to weaker intermolecular forces, which would suggest a lower melting point for 4-[(Phenylsulfonyl)methyl]aniline relative to its 175-177 °C analog. However, the potential for new hydrogen bonding or van der Waals interactions introduced by the spacer could conversely stabilize the crystal lattice. Therefore, while a lower melting point is plausible, experimental verification is essential.

  • Boiling Point & Thermal Stability: High molecular weight organic solids, particularly those with multiple functional groups like anilines and sulfones, often do not have a defined boiling point at atmospheric pressure.[5] As the temperature increases to the point where boiling would be expected, the energy supplied often becomes sufficient to break intramolecular bonds, leading to thermal decomposition.[10] Studies on related arylammonium sulfates confirm that these molecules undergo decomposition and rearrangement (sulfonation) upon heating.[10] It is highly probable that 4-[(Phenylsulfonyl)methyl]aniline would decompose before it boils. The key thermal characteristic for this compound would therefore be its decomposition temperature, which is best determined through techniques like Thermogravimetric Analysis (TGA).

Section 2: Experimental Determination of Melting Point

The capillary method remains the most common and reliable technique for determining the melting point of a solid organic compound.[6] The principle is straightforward: a small, powdered sample is heated at a controlled rate, and the temperature at which the phase transition from solid to liquid occurs is recorded.[5][6]

Self-Validating Protocol: Capillary Melting Point Determination

This protocol is designed to be self-validating by first establishing an approximate melting range with a rapid heating curve, followed by a precise determination with a slow, controlled heating rate.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Grind the crystalline solid gently with a mortar and pestle if necessary to achieve a fine, uniform powder.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

  • Sample Packing: To pack the sample tightly into the sealed end of the capillary, drop the tube (sealed-end down) several times through a long, narrow glass tube (approx. 1 meter) onto a hard surface. This action uses gravity to compact the sample. The final packed sample height should be 1-2 mm.[5] An improperly packed sample may shrink upon heating, leading to an inaccurate reading.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp apparatus).

  • Rapid, Approximate Determination: Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range. Record this range. Let the apparatus cool to at least 20 °C below this approximate range.

  • Accurate Determination: Using a fresh sample in a new capillary tube, begin heating again. Once the temperature is within 20 °C of the approximate melting point, reduce the heating rate to a slow, controlled 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last crystal of solid melts completely into a liquid (T2). The melting point is reported as the range T1-T2.[5][6]

  • Validation: Repeat the accurate determination at least once to ensure reproducibility. Consistent results validate the measurement.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_validation Validation p1 Grind sample to fine powder p2 Load sample into capillary tube p1->p2 p3 Pack sample to 1-2 mm height p2->p3 m1 Insert capillary into apparatus p3->m1 Transfer to Apparatus m2 Rapid heating for approximate range m1->m2 m3 Cool apparatus m2->m3 m4 Slow heating (1-2 °C/min) for accurate range m3->m4 m5 Record T1 (first liquid) and T2 (all liquid) m4->m5 v1 Repeat with fresh sample m5->v1 Verify Result v2 Report melting range (T1-T2) v1->v2

Caption: Workflow for Capillary Melting Point Determination.

Section 3: Experimental Determination of Boiling Point

For high-melting-point solids that may decompose, determining a boiling point requires specialized techniques that can handle small sample sizes and accommodate high temperatures. The Thiele tube method is a classic and effective micro-scale technique for this purpose.[11]

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

This method identifies the boiling point as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12]

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid (enough to create a liquid column of about 1-2 cm) into a small-diameter test tube (a Durham tube).

  • Apparatus Assembly:

    • Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Take a standard melting point capillary tube and seal one end in a flame.

    • Place this capillary tube (sealed-end up, open-end down) into the liquid sample inside the test tube.[11]

  • Heating:

    • Clamp the entire assembly (thermometer and test tube) and immerse it in a Thiele tube filled with a high-boiling-point liquid, such as mineral oil or silicone oil.[6] The sample should be level with the side-arm of the Thiele tube.

    • Begin heating the side-arm of the Thiele tube gently with a microburner or heat gun. The shape of the tube ensures uniform heating of the oil via convection.

  • Observation & Data Recording:

    • As the temperature rises, the solid will melt. Continue heating. Air trapped in the inverted capillary will expand and slowly bubble out.

    • Heat until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the temperature is just above the boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The exact moment that the bubbling ceases and liquid is drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

    • The temperature recorded at this precise moment is the boiling point. [11]

  • Note on Decomposition: If the sample turns dark, chars, or emits fumes before a steady stream of bubbles is observed, it is decomposing. In this case, a boiling point cannot be determined at atmospheric pressure, and the temperature of decomposition should be noted.

Visualization: Thiele Tube Boiling Point Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Cycle cluster_cooling Cooling & Measurement cluster_result Result s1 Place solid in Durham tube s2 Attach tube to thermometer s1->s2 s3 Insert inverted, sealed capillary s2->s3 s4 Immerse assembly in Thiele tube oil bath s3->s4 h1 Gently heat Thiele tube side-arm s4->h1 Begin Heating h2 Observe solid melting h1->h2 h3 Continue heating until rapid bubbles emerge h2->h3 c1 Remove heat source h3->c1 Cool Down r2 Note any signs of decomposition (charring) h3->r2 c2 Observe bubble stream slowing c1->c2 c3 Record temperature at the moment liquid enters capillary c2->c3 r1 Recorded temperature is the boiling point c3->r1

Caption: Workflow for Micro Boiling Point Determination.

Section 4: Safety and Handling of Sulfonylated Anilines

As a class, aniline derivatives require careful handling due to potential toxicity. All work with 4-[(Phenylsulfonyl)methyl]aniline and related compounds should be conducted in a well-ventilated chemical fume hood.[13] Appropriate personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a full-face shield.[14][15][16]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[14][15][16]

    • Body Protection: Wear a full-length laboratory coat, long pants, and closed-toe shoes.[14]

  • Handling Procedures:

    • Avoid the formation and inhalation of dust.[14][15][16] Use engineering controls like exhaust ventilation where dust may be generated.[15]

    • Avoid all personal contact with the substance.[14][17]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[15][18]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[16][17]

    • Some analogs are stored under an inert atmosphere in a refrigerator, suggesting sensitivity to air or temperature.[4][7]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[15][17][18]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15][17][18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Conclusion

The precise determination of melting and boiling points is a non-negotiable aspect of chemical synthesis and drug development. These parameters serve as the first line of defense in verifying a compound's identity and assessing its purity. For 4-[(Phenylsulfonyl)methyl]aniline, while direct experimental data remains elusive, a robust analytical approach can be formulated. The melting point of its close analog, 4-(Phenylsulfonyl)aniline, is firmly established at 175-177 °C, providing a critical reference point. It is anticipated that the target compound will exhibit a distinct melting point due to its flexible methylene linker and will likely undergo thermal decomposition before reaching its boiling point.

The standardized, self-validating protocols for capillary melting point and micro boiling point determination outlined in this guide provide the necessary framework for researchers to precisely characterize this compound and other novel molecules. Adherence to these rigorous experimental methodologies, coupled with stringent safety protocols, ensures the generation of reliable, high-quality data essential for advancing scientific discovery.

References

  • Singh, G., Kapoor, I. P. S., & Singh, J. (1996). Sulfonation of arylamines :Part VII-Kinetics of thermal decomposition of tetramethyldianilinium sulfates. Indian Journal of Chemistry - Section B, 35B(12), 1259-1264.
  • Chemwatch. (2016). Aniline-2-sulfonic acid Safety Data Sheet.
  • Angene Chemical. (2025, January 23). 4-((4-Nitrophenyl)sulfonyl)aniline Safety Data Sheet.
  • Moussa, Z. et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(7), 1459.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline.
  • Learning Space. (n.d.). Determination of melting and boiling points. Retrieved from a university learning resource on the topic.
  • LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Determination of Melting points and Boiling points.
  • ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). [Diagram]. Retrieved from [Link]

  • Al-Mustaqbal University College. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from a university experimental procedure document.
  • University of Alberta. (n.d.). MELTING POINT AND BOILING POINT DETERMINATION EXPERIMENTAL TECHNIQUES. Retrieved from a university experimental techniques document.
  • Al-Omar, M. A., & Amr, A. E. G. E. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1939-1954.
  • Al-Omar, M. A., & Amr, A. E. G. E. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed. Retrieved from [Link]

  • Digital Repository of University of Tabuk. (2017). Article - Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
  • Singh, G., Kapoor, I. P. S., & Singh, J. (1995). Kinetics of thermal decomposition of dianilinium sulphate. Journal of the Chemical Society, Perkin Transactions 2, (7), 1409-1413.
  • Gui-Bin, L. et al. (2013). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Acta Physico-Chimica Sinica, 29(10), 2094-2100.
  • ResearchGate. (2023). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 516666, 4-(Phenylsulfonyl)aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 363136, 4-((4-Methylphenyl)sulfonyl)aniline. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-(Phenylsulfonyl)aniline. Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 4-[(Phenylsulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth spectroscopic characterization of 4-[(Phenylsulfonyl)methyl]aniline , a significant diaryl sulfone intermediate used in the synthesis of antifolates and other bioactive scaffolds.

The content is structured to serve as a reference standard for structural validation, synthesizing experimental data with mechanistic interpretation.

Compound Identity:

  • IUPAC Name: 4-(Benzenesulfonylmethyl)aniline

  • Common Names:

    
    -Aminobenzyl phenyl sulfone; 
    
    
    
    -(Phenylsulfonyl)-
    
    
    -toluidine
  • CAS Registry Number: 13738-70-0[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 247.31 g/mol [2]

Structural Overview & Synthesis Logic

To understand the spectroscopic signature, one must first understand the molecular architecture. The molecule consists of an electron-rich aniline ring connected to an electron-withdrawing phenyl sulfone moiety via a methylene (


) bridge.

This "push-pull" electronic system (though interrupted by the saturated methylene insulator) creates distinct NMR shielding zones and characteristic IR bands. The synthesis typically proceeds via the nucleophilic substitution of


-nitrobenzyl chloride with sodium benzenesulfinate, followed by selective reduction of the nitro group.
Synthesis Workflow (DOT Visualization)

SynthesisPath Start1 p-Nitrobenzyl Chloride Inter Intermediate: 4-Nitrobenzyl phenyl sulfone Start1->Inter Nucleophilic Subst. (EtOH, Reflux) Start2 Sodium Benzenesulfinate Start2->Inter Product Target: 4-[(Phenylsulfonyl)methyl]aniline Inter->Product Nitro Reduction (Fe/AcOH or Sn/HCl)

Figure 1: Synthetic pathway establishing the structural core. The preservation of the sulfone (


) and methylene (

) bridge during reduction is critical for spectral verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5]

The NMR data is the primary tool for structural confirmation. The presence of the methylene bridge (


) and the distinct splitting pattern of the 

-substituted aniline ring are the key diagnostic features.
NMR Data (300 MHz, DMSO- )

DMSO-


 is the preferred solvent due to the polarity of the sulfone and the ability to resolve the broad amino (

) protons which often exchange rapidly in

.
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
Methylene Bridge (

)
4.35 - 4.45 Singlet (s)2H-Deshielded by the adjacent electronegative

group.
Amino Group (

)
5.00 - 5.20 Broad Singlet (br s)2H-Exchangeable protons; shift varies with concentration/water content.
Aniline Ortho (

)
6.45 - 6.55 Doublet (d)2H~8.5 HzShielded by the electron-donating

(ortho effect). Part of AA'BB' system.[3][4]
Aniline Meta (

)
6.80 - 6.90 Doublet (d)2H~8.5 HzDeshielded relative to ortho protons.
Phenyl Sulfone (

)
7.50 - 7.80 Multiplet (m)5H-Overlapping aromatic signals typical of the benzenesulfonyl moiety.

Expert Interpretation:

  • The Methylene Singlet: The most critical signal is the singlet around 4.4 ppm. If this signal appears as a quartet or is shifted significantly upfield (< 3.0 ppm), it indicates alkyl impurities or failure of the sulfone formation.

  • The AA'BB' System: Unlike the meta-isomer (3-[(phenylsulfonyl)methyl]aniline), which shows a complex splitting pattern for the aniline ring (singlet, doublet, triplet, doublet), this para-isomer displays a clean pair of doublets ("roofing" effect common) characteristic of 1,4-disubstitution.

NMR Data (75 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Assignment
Aliphatic 60.5 - 61.5 Methylene (

) bridge. High shift due to

.
Aromatic 113.5 - 114.5 Aniline

(electron-rich).
Aromatic 116.0 - 117.0 Aniline

(attached to

).
Aromatic 127.5 - 134.0 Phenyl sulfone carbons & Aniline

.
Aromatic 138.0 - 139.0 Sulfone

.
Aromatic 148.0 - 149.0 Aniline

(attached to

).

Infrared (IR) Spectroscopy[8][9]

IR spectroscopy is used here primarily to confirm functional group integrity (presence of


, presence of 

, absence of

).

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency (

)
Vibration ModeDiagnostic Value
3420 & 3340

Stretch
Primary amine doublet (asymmetric/symmetric).
1620 - 1630

Bend
Scissoring vibration of the amine.
1280 - 1310

Strong. Asymmetric sulfone stretch.
1130 - 1150

Strong. Symmetric sulfone stretch.
1590 - 1600

Aromatic ring breathing.
Absence of 1520/1350

Critical Purity Check: Disappearance of these bands confirms successful reduction of the nitro precursor.

Mass Spectrometry (MS)[2][3]

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation fingerprint useful for identification in biological matrices.

Method: EI (Electron Ionization, 70 eV) or ESI+ (Electrospray Ionization).

  • Molecular Ion (

    
    ):  m/z 247 (Integral mass).
    
  • Exact Mass: 247.0667[2]

Fragmentation Pathway (EI)

The molecule typically cleaves at the weakest bonds surrounding the sulfone and methylene groups.

m/z (Fragment)IdentityMechanism
247

Molecular Ion.
106

Base Peak. Cleavage of the

bond. This is the stable

-aminobenzyl cation (tropylium-like resonance).
77

Phenyl cation from the sulfone side.
141

Phenylsulfonyl cation.

Experimental Protocols for Validation

To ensure reproducibility (Trustworthiness), follow these standardized preparation protocols.

Protocol A: NMR Sample Preparation
  • Drying: Ensure the solid sample is dried under vacuum (

    
     mbar) at 40°C for 2 hours to remove residual synthesis solvents (ethanol/ethyl acetate) which can obscure the methylene region.
    
  • Solvent: Use DMSO-

    
     (99.8% D). 
    
    
    
    is not recommended due to poor solubility and peak broadening of the amine.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    second to ensure accurate integration of aromatic protons vs. the methylene singlet.
Protocol B: Purity Assessment via TLC

Before spectral analysis, verify bulk purity.

  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Ethyl Acetate : Hexane (1:1).

  • Visualization: UV (254 nm) and Ninhydrin Stain (turns red/purple upon heating, specific for free amines).

  • Rf Value: The amine product will have a significantly lower Rf than the nitro precursor and the sulfinate starting material.

References

  • Synthesis & Analog Data: Hansch, C., et al. "Crystallography, QSAR, and Molecular Graphics in a Comparative Analysis of the Inhibition of Dihydrofolate Reductase..." Journal of Medicinal Chemistry, 1984, 27 , 129-143.

  • Meta-Isomer Comparison: Grohmann, D. G., & Hathaway, B. A. "1-Nitro-3-[(phenylsulfonyl)methyl]benzene." Molbank, 2006, M502. Link

  • General Sulfone Spectra: NIST Chemistry WebBook, SRD 69.[5] "Aniline, 4-nitro-3-phenylsulfonyl- (IR Spectrum)." [5]

  • Precursor Synthesis: "Synthesis of 4-nitrobenzyl sulfonyl chloride." PrepChem. Link

Sources

A Comprehensive Technical Guide on 4-[(Phenylsulfonyl)methyl]aniline: Nomenclature, Structural Synonyms, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, the precise identification and synthesis of molecular building blocks are paramount. 4-[(Phenylsulfonyl)methyl]aniline is a highly versatile synthetic intermediate characterized by its trifunctional architecture: an easily functionalized aniline moiety, a conformationally flexible methylene bridge, and a metabolically robust phenylsulfonyl group. Because chemical databases and patent literature frequently index this compound under various structural synonyms, understanding its nomenclature is critical for researchers conducting prior art searches or designing novel synthetic pathways.

This whitepaper provides an in-depth analysis of the structural synonyms, pharmacophoric significance, and validated synthetic methodologies for 4-[(Phenylsulfonyl)methyl]aniline, empowering drug development professionals to effectively leverage this scaffold.

Chemical Identity and Structural Synonyms

The nomenclature of 4-[(Phenylsulfonyl)methyl]aniline varies depending on which functional group is prioritized as the parent structure. In patent literature, it is frequently referred to by its common name, 4-aminobenzyl phenyl sulfone , which highlights the benzyl sulfone core [1]. Conversely, systematic databases like prioritize the aniline (benzenamine) core [2].

Understanding these synonyms is essential for cross-referencing chemical inventories and spectroscopic data. The quantitative and structural identifiers are summarized in the table below:

Property / IdentifierValue
IUPAC Name 4-[(benzenesulfonyl)methyl]aniline
Systematic Synonyms 4-(phenylsulfonylmethyl)benzenamine; p-(phenylsulfonylmethyl)aniline; 4-aminobenzyl phenyl sulfone
CAS Registry Number 2248330-49-4[1]
Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
SMILES String O=S(=O)(Cc1ccc(N)cc1)c2ccccc2
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 3 (Sulfonyl oxygens, Amino nitrogen)

Pharmacophore Analysis & Structural Significance

The utility of 4-[(Phenylsulfonyl)methyl]aniline in drug discovery stems from the distinct physicochemical properties imparted by its three structural domains:

  • The Aniline Core (Nucleophilic Hub): The primary amine serves as a versatile nucleophile. It is the primary site for downstream functionalization, allowing for the rapid generation of amide, urea, or sulfonamide libraries. In a biological context, the resulting functional groups often act as critical hydrogen-bond donors/acceptors within kinase or protease active sites.

  • The Methylene Spacer (Conformational Flexibility): Unlike rigid diaryl sulfones (where the sulfonyl group is directly bonded to two aromatic rings), the

    
    -hybridized methylene bridge introduces rotational freedom. This flexibility allows the molecule to adopt non-planar conformations, which is often required to navigate complex, three-dimensional protein binding pockets without incurring severe steric penalties.
    
  • The Phenylsulfonyl Group (Electronic Modulator): The sulfonyl moiety is a strong electron-withdrawing group that enhances the metabolic stability of the molecule by deactivating the adjacent aromatic ring toward cytochrome P450-mediated oxidative metabolism. Furthermore, the highly polarized

    
     bonds serve as potent hydrogen-bond acceptors.
    

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-[(Phenylsulfonyl)methyl]aniline is typically achieved via a two-step sequence beginning with commercially available 4-nitrobenzyl bromide. The following protocols are designed as self-validating systems, ensuring that intermediate purity can be confirmed before proceeding to the next step [3].

Step 1: Nucleophilic Substitution (Sulfonylation)

Rationale: Direct sulfonylation using sodium benzenesulfinate is strategically chosen over a two-step thioether formation and subsequent oxidation. This direct


 approach prevents the over-oxidation of the sensitive benzylic position and avoids the use of hazardous, large-scale oxidants like m-CPBA. N,N-dimethylformamide (DMF) is selected as a polar aprotic solvent to solvate the sodium cation, leaving the benzenesulfinate anion highly nucleophilic (the "naked anion" effect), which significantly accelerates the displacement of the bromide.

Procedure:

  • Charge an oven-dried round-bottom flask with 4-nitrobenzyl bromide (1.0 eq) and sodium benzenesulfinate (1.2 eq).

  • Suspend the reagents in anhydrous DMF to achieve a 0.5 M concentration.

  • Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours. Causality: 80 °C provides the optimal activation energy to overcome steric hindrance at the benzylic position without causing thermal decomposition of the sulfinate salt.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The complete consumption of the high-

    
     starting material and the appearance of a highly UV-active, lower-
    
    
    
    spot confirms the formation of the intermediate.
  • Quench the reaction by pouring the mixture into ice-cold distilled water. The intermediate, 4-nitrobenzyl phenyl sulfone , will precipitate as a crystalline solid. Filter, wash with copious amounts of water, and dry under high vacuum.

Step 2: Chemoselective Catalytic Hydrogenation

Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly chemoselective for the reduction of the nitro group under mild conditions. This method is explicitly chosen over dissolving metal reductions (e.g., Na/NH


) or harsh acidic metal reductions (Fe/HCl), which carry a high risk of cleaving the benzylic C-S bond.

Procedure:

  • Dissolve the 4-nitrobenzyl phenyl sulfone intermediate in a co-solvent system of Methanol/Ethyl Acetate (1:1 v/v). Causality: Methanol provides excellent solubility for hydrogen gas and the polar product, while Ethyl Acetate ensures the starting sulfone remains fully dissolved.

  • Carefully add 10% Pd/C (0.1 eq by weight) under a gentle argon blanket to prevent spontaneous ignition.

  • Evacuate the flask and backfill with hydrogen gas using a standard balloon apparatus (1 atm). Stir vigorously at room temperature for 12 hours.

  • Validation Check: Perform LC-MS analysis. The protocol is validated when the mass spectrum shows the complete disappearance of the nitro compound (

    
    ) and the emergence of the aniline product (
    
    
    
    ).
  • Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield crude 4-[(Phenylsulfonyl)methyl]aniline, which can be further purified via recrystallization from hot ethanol.

Experimental Workflow & Downstream Applications

Once synthesized, 4-[(Phenylsulfonyl)methyl]aniline serves as a foundational scaffold. By functionalizing the aniline nitrogen, medicinal chemists can generate libraries of drug candidates targeting various biological pathways, including COX-2 inhibition and targeted kinase suppression.

SynthesisWorkflow A 4-Nitrobenzyl bromide C 4-Nitrobenzyl phenyl sulfone A->C SN2 Reaction (80°C, DMF) B Sodium benzenesulfinate B->C D 4-[(Phenylsulfonyl)methyl]aniline C->D Reduction (Pd/C, H2) E Drug Candidates (Amides, Ureas) D->E Functionalization

Synthetic workflow of 4-[(Phenylsulfonyl)methyl]aniline from 4-nitrobenzyl bromide.

References

  • Title: 2248330-49-4 CAS Database and Synonyms Source: ChemSrc Chemical Database URL: [Link]

  • Title: PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Preparation and alkylation reactions of 4-nitrobenzyl and 5-nitrofurfuryl sulfones Source: Collection of Czechoslovak Chemical Communications, 53(4), 851-856. URL: [Link]

  • Title: The Synthesis of Sulfones, Sulfoxides, and Cyclic Sulfides Source: Patai's Chemistry of Functional Groups, John Wiley & Sons, Ltd. URL: [Link]

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 4-[(Phenylsulfonyl)methyl]aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-[(phenylsulfonyl)methyl]aniline scaffold is a privileged structural motif found in a variety of pharmacologically active compounds, including selective COX-2 inhibitors and other anti-inflammatory agents.[1][2] This document provides a detailed, two-step protocol for the synthesis of the parent compound, 4-[(phenylsulfonyl)methyl]aniline. The described methodology is robust, scalable, and proceeds through common, well-understood chemical transformations. It relies on the initial nucleophilic substitution reaction between sodium benzenesulfinate and 4-(bromomethyl)nitrobenzene, followed by the chemoselective reduction of the nitro group. This guide explains the rationale behind key experimental choices, offers practical troubleshooting advice, and discusses the scope for synthesizing a diverse library of derivatives, making it a valuable resource for medicinal chemists and process development scientists.

Introduction: The Significance of the Aryl Sulfone Moiety

Aryl sulfones are a cornerstone functional group in medicinal chemistry.[3] Their chemical stability and ability to act as hydrogen bond acceptors without being overly basic contribute to favorable pharmacokinetic properties. The specific framework of 4-[(phenylsulfonyl)methyl]aniline, which combines the aryl sulfone with a versatile aniline group, serves as a crucial building block for creating libraries of compounds for drug discovery.[1][4] For instance, derivatives of this core have been investigated as potent anti-inflammatory agents.[2][5]

The synthetic strategy detailed herein is designed for efficiency and reliability. It strategically separates the formation of the carbon-sulfur bond from the final introduction of the reactive aniline group. This is achieved by using a nitro-substituted precursor, which is a common and effective protecting group strategy in organic synthesis. The final step involves a high-yielding reduction of the nitro group that is tolerant of the sulfone moiety.[6][7]

Overall Synthetic Workflow

The synthesis is a two-stage process. First, a C-S bond is formed via a nucleophilic substitution reaction. Second, the nitro group on the aromatic ring is reduced to an amine. This workflow is designed to maximize yield and purity by avoiding potential side reactions associated with the free aniline group.

G SM Starting Materials: 4-(Bromomethyl)nitrobenzene Sodium Benzenesulfinate Step1 Step 1: Nucleophilic Substitution (C-S Bond Formation) SM->Step1 DMF, 80°C Intermediate Intermediate: 1-((Phenylsulfonyl)methyl)-4- nitrobenzene Step1->Intermediate High Yield Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Fe / NH4Cl, EtOH/H2O, Reflux Product Final Product: 4-((Phenylsulfonyl)methyl)aniline Step2->Product Analysis Purification & Characterization (Chromatography, NMR, MS) Product->Analysis

Caption: High-level workflow for the synthesis of 4-((Phenylsulfonyl)methyl)aniline.

Detailed Experimental Protocols

Step 1: Synthesis of 1-[(Phenylsulfonyl)methyl]-4-nitrobenzene

This step involves the formation of the key carbon-sulfur bond through an SN2 reaction. Sodium benzenesulfinate serves as the sulfur nucleophile, displacing the bromide from 4-(bromomethyl)nitrobenzene.

Causality & Expertise:

  • Solvent Choice: Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It effectively solvates the sodium cation of the sulfinate salt, leaving the sulfinate anion more "naked" and nucleophilic, thereby accelerating the rate of the SN2 reaction.

  • Temperature: Heating to 80°C provides sufficient thermal energy to overcome the activation barrier of the reaction without promoting significant decomposition of the starting materials or product.

  • Work-up: The product is precipitated by adding the reaction mixture to water. Since the product is a non-polar organic solid and the starting salt and DMF are water-soluble, this provides a simple and effective initial purification.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium benzenesulfinate (10.0 g, 60.9 mmol) and dimethylformamide (DMF, 100 mL).

  • Stir the mixture at room temperature until the salt is fully dissolved.

  • Add 4-(bromomethyl)nitrobenzene (13.1 g, 60.9 mmol) to the solution.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A pale-yellow precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with water (3 x 100 mL) to remove residual DMF and salts.

  • Dry the solid in a vacuum oven at 50°C overnight.

  • Expected Outcome: A pale-yellow solid. Yield: 15.5-16.5 g (92-98%). The product is typically of high purity (>95%) and can be used in the next step without further purification.

Step 2: Synthesis of 4-[(Phenylsulfonyl)methyl]aniline

This step employs a classic Bechamp reduction, using iron powder in the presence of an electrolyte (ammonium chloride) to chemoselectively reduce the aromatic nitro group to an aniline.[7]

Causality & Expertise:

  • Reducing Agent: Iron is a cost-effective and highly effective metal for nitro group reductions.[7] Its action is promoted in the presence of an acid or an electrolyte like ammonium chloride. This method is highly chemoselective and will not reduce the sulfone group.

  • Activator: Ammonium chloride acts as a proton source in situ and helps maintain a slightly acidic pH, which facilitates the reduction process. It also prevents the formation of iron hydroxide sludges, making the workup cleaner.

  • Solvent System: An ethanol/water mixture is used to dissolve the organic substrate while also providing the aqueous medium necessary for the electrochemical reaction on the iron surface.

  • Filtration: Filtering the hot reaction mixture through Celite is crucial to remove the fine iron powder and iron oxides, which can complicate the product isolation.

Protocol:

  • To a 500 mL round-bottom flask, add 1-[(phenylsulfonyl)methyl]-4-nitrobenzene (15.0 g, 54.1 mmol), ethanol (150 mL), and water (50 mL).

  • Add ammonium chloride (14.5 g, 270.5 mmol) and iron powder (<10 micron, 15.1 g, 270.5 mmol).

  • Heat the vigorously stirred suspension to reflux (approx. 85-90°C). The reaction is exothermic.

  • Maintain reflux for 3-5 hours, monitoring by TLC until the starting material is completely consumed.

  • While still hot, carefully filter the reaction mixture through a pad of Celite® over a Buchner funnel.

  • Wash the filter cake with hot ethanol (2 x 50 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous residue will contain the product. Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (gradient elution, 4:1 to 2:1 Hexanes/Ethyl Acetate) or by recrystallization from an ethanol/water mixture.

  • Expected Outcome: A white to off-white solid. Yield after purification: 11.0-12.5 g (82-93%).

Synthesis of Derivatives: Scope and Versatility

The protocol is highly adaptable for creating a library of derivatives. Modifications can be made at two key positions, as illustrated in the table below.

EntryR¹ (on Phenylsulfonyl)R² (on Aniline)Synthetic Modification
1HHAs per protocol
24-CH₃HUse sodium p-toluenesulfinate in Step 1.
34-ClHUse sodium 4-chlorobenzenesulfinate in Step 1.
4HN-AcetylPost-synthesis acetylation of the final product with acetic anhydride.
5HN-MethylPost-synthesis reductive amination or alkylation of the final product.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Step 1: Low Yield Incomplete reaction.Ensure reagents are dry. Extend reaction time and re-verify temperature.
Product lost during workup.Ensure complete precipitation by using ice-cold water and allowing sufficient stirring time.
Step 2: Incomplete Reduction Inactive iron powder.Use fine-mesh (<325), activated iron powder. If necessary, pre-activate by washing with dilute HCl.
Insufficient reflux.Ensure vigorous stirring and adequate heating to maintain a steady reflux.
Final Product is Dark/Oily Air oxidation of aniline.Conduct the final workup and purification steps promptly. Store the final product under an inert atmosphere (N₂ or Ar).
Residual iron salts.Ensure thorough washing and filtration through Celite. An additional wash of the organic extract with a mild chelating agent solution (e.g., EDTA) can help.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 4-[(phenylsulfonyl)methyl]aniline. By explaining the chemical principles behind the experimental choices, this guide empowers researchers to not only reproduce the synthesis reliably but also to adapt it for the creation of diverse derivatives. The robustness of the C-S bond formation and the high chemoselectivity of the nitro reduction make this a cornerstone procedure for accessing this important pharmacological scaffold.

References

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness. [Link]

  • Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva. J-STAGE. [Link]

  • A Facile Reduction of Nitroarenes to Anilines Using FeCl3 · 6H2O/Indium. Taylor & Francis Online. [Link]

  • Synthesis of Aryl Sulfones. ResearchGate. [Link]

  • Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. ACS Publications. [Link]

  • Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed. [Link]

  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. IntechOpen. [Link]

Sources

Application Notes and Protocols: Strategic Use of 4-[(Phenylsulfonyl)methyl]aniline as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 4-[(Phenylsulfonyl)methyl]aniline emerges as a compound of significant interest, embodying a bifunctional architecture that offers both a versatile synthetic handle and a functionally relevant pharmacophore. The molecule is comprised of an aniline moiety, a cornerstone for synthetic diversification, connected via a flexible methylene linker to a phenylsulfonyl group.

The sulfonyl group is a well-established motif in medicinal chemistry, prized for its unique physicochemical properties. It can enhance metabolic stability by blocking labile sites, improve aqueous solubility, and act as a strong hydrogen bond acceptor, thereby strengthening interactions with biological targets.[1][2] The sulfonyl moiety is a key component in a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[3] The aniline portion of the molecule provides a primary amine that serves as a nucleophilic site, ideal for a multitude of chemical transformations such as amidation, sulfonylation, and reductive amination, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and strategic application of 4-[(Phenylsulfonyl)methyl]aniline in medicinal chemistry programs.

Physicochemical and Structural Properties

Understanding the inherent properties of a building block is critical for its effective deployment in a drug design campaign. The key properties of 4-[(Phenylsulfonyl)methyl]aniline are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂SCalculated
Molecular Weight 247.31 g/mol [4]
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 2 (from -SO₂)Calculated
Calculated LogP 2.4[4]
Appearance Solid (predicted)-

Rationale for Application in Drug Discovery

The utility of 4-[(Phenylsulfonyl)methyl]aniline stems from the synergistic contribution of its three core components: the aniline ring, the phenylsulfonyl group, and the methylene spacer.

  • The Aniline Moiety: A Gateway to Diversity: The primary aromatic amine is the molecule's principal site for synthetic modification. It allows for the straightforward introduction of a wide variety of functional groups and structural motifs. This is particularly valuable during lead optimization, where fine-tuning of physicochemical properties and target engagement is essential. For instance, acylation of the amine can introduce side chains that probe specific pockets of a target protein.

  • The Phenylsulfonyl Group: A Privileged Pharmacophore: The sulfonyl group is not merely a passive structural element; it is an active contributor to biological activity. Its strong electron-withdrawing nature and ability to form two hydrogen bonds can be crucial for anchoring a molecule within a protein's active site.[2][5] Furthermore, its incorporation can improve pharmacokinetic properties by increasing metabolic stability.[1] Studies on related structures, such as 4-(methylsulfonyl)aniline, have shown that this pharmacophore can be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to potentially enhance selectivity for the COX-2 enzyme over COX-1, a strategy aimed at reducing gastrointestinal side effects.[6][7][8]

  • The Methylene Spacer: Ensuring Optimal Orientation: The CH₂ linker provides rotational flexibility, allowing the aniline and phenylsulfonyl moieties to adopt a low-energy conformation that is optimal for binding to a biological target. This spacer separates the key interaction domains, preventing steric hindrance and enabling the molecule to adapt to the topology of a binding site.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-[(Phenylsulfonyl)methyl]aniline and its subsequent use in a typical medicinal chemistry functionalization reaction.

Protocol 1: Synthesis of 4-[(Phenylsulfonyl)methyl]aniline

This two-step synthesis provides a reliable route to the title compound from commercially available starting materials. The workflow involves a nucleophilic substitution to form the C-S bond, followed by a standard reduction of a nitro group.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitro Group Reduction 4_nitrobenzyl_bromide 4-Nitrobenzyl bromide intermediate 1-Nitro-4-[(phenylsulfonyl)methyl]benzene 4_nitrobenzyl_bromide->intermediate DMF, 80°C sodium_benzenesulfinate Sodium benzenesulfinate sodium_benzenesulfinate->intermediate intermediate_ref 1-Nitro-4-[(phenylsulfonyl)methyl]benzene final_product 4-[(Phenylsulfonyl)methyl]aniline intermediate_ref->final_product SnCl2·2H2O, EtOH, reflux

Caption: Proposed two-step synthesis of 4-[(Phenylsulfonyl)methyl]aniline.

Step 1: Synthesis of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene

  • Rationale: This step forms the core carbon-sulfur bond. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the Sₙ2 reaction between the sulfinate nucleophile and the benzylic bromide. Heating accelerates the reaction rate.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrobenzyl bromide (10.8 g, 50 mmol) and sodium benzenesulfinate (9.0 g, 55 mmol).

    • Add anhydrous DMF (100 mL) to the flask.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 100 mL).

    • Dry the solid product under vacuum to yield 1-nitro-4-[(phenylsulfonyl)methyl]benzene. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Step 2: Synthesis of 4-[(Phenylsulfonyl)methyl]aniline

  • Rationale: This step reduces the aromatic nitro group to a primary amine. Tin(II) chloride dihydrate in ethanol is a classic and reliable method for this transformation, known for its high yield and tolerance of other functional groups like the sulfone.

  • Procedure:

    • In a 500 mL round-bottom flask, suspend the 1-nitro-4-[(phenylsulfonyl)methyl]benzene from the previous step (13.9 g, 50 mmol) in ethanol (200 mL).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 250 mmol) to the suspension.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring for 2-3 hours. The reaction mixture should become a clear solution. Monitor for the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 300 g).

    • Slowly basify the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. A precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure 4-[(Phenylsulfonyl)methyl]aniline.

Protocol 2: Application in Library Synthesis - N-Acylation

This protocol demonstrates how to use 4-[(Phenylsulfonyl)methyl]aniline as a scaffold to create a small library of amides, a common strategy in lead discovery and optimization.

G start Start with Scaffold: 4-[(Phenylsulfonyl)methyl]aniline reaction Parallel Synthesis: N-Acylation Reaction start->reaction reagents Select Diverse Reagents: - Carboxylic Acids (R-COOH) - Acid Chlorides (R-COCl) reagents->reaction purification Purification: (e.g., Automated Flash Chromatography) reaction->purification analysis Characterization: LC-MS, NMR purification->analysis library Generate Amide Library: Diverse 'R' Groups analysis->library screening Biological Screening: (e.g., Enzyme Inhibition Assay) library->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: Medicinal chemistry workflow using the scaffold for SAR studies.

  • Rationale: This reaction couples a carboxylic acid to the aniline amine to form a stable amide bond. A coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, while a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) neutralizes the acid formed during the reaction. This method is robust, high-yielding, and amenable to parallel synthesis formats.

  • Procedure (for a single reaction):

    • In a dry vial, dissolve the carboxylic acid of choice (0.12 mmol) in anhydrous DMF (1 mL).

    • Add HATU (45.6 mg, 0.12 mmol) and DIPEA (42 µL, 0.24 mmol) to the vial. Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

    • In a separate vial, dissolve 4-[(Phenylsulfonyl)methyl]aniline (24.7 mg, 0.10 mmol) in anhydrous DMF (1 mL).

    • Add the solution of the aniline scaffold to the pre-activated carboxylic acid mixture.

    • Seal the vial and stir the reaction mixture at room temperature for 12-16 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with 1M HCl (5 mL), saturated NaHCO₃ solution (5 mL), and brine (5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide derivative by preparative HPLC or flash column chromatography.

Conclusion

4-[(Phenylsulfonyl)methyl]aniline represents a highly valuable and strategically designed building block for medicinal chemistry. Its bifunctional nature, combining a reactive aniline handle with the privileged phenylsulfonyl pharmacophore, provides a robust platform for the efficient discovery and optimization of novel drug candidates. The synthetic and application protocols detailed herein offer researchers a practical guide to leveraging this scaffold's full potential in their drug development programs.

References

  • Al-Saeed, Y. H., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1956-1973. Available at: [Link][6][7][8][9]

  • Guan, L.P., et al. (2019). Application of Sulfonyl in Drug Design. Mini-Reviews in Medicinal Chemistry. Available at: [Link][1]

  • Faisal, M., et al. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed. Available at: [Link]

  • Li, J., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3587-3611. Available at: [Link][2]

  • Bentham Science. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Available at: [Link][5]

  • Kumar, K., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 208, 112860. Available at: [Link][3]

  • Sravanthi, G., et al. (2020). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 82(5), 834-843. Available at: [Link][10]

  • ResearchGate. (2012). Synthesis of 4-(methylsulfonyl)aniline (6). Available at: [Link][11]

  • National Center for Biotechnology Information. (n.d.). 4-((4-Methylphenyl)sulfonyl)aniline. PubChem Compound Database. Retrieved February 28, 2026. Available at: [Link][4]

  • Wang, Y.-Q., et al. (2023). Synthesis of meta-functionalized phenols and anilines. Research Square. Available at: [Link][12]

Sources

Application Note: Synthesis and Evaluation of 4-[(Phenylsulfonyl)methyl]aniline Derivatives as Sphingosine Kinase 1 (SK1) Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingosine Kinase 1 (SK1) is a critical lipid kinase that regulates the "sphingolipid rheostat," a signaling system that dictates cell survival and apoptosis. While the Pfizer-developed compound PF-543 is the most potent SK1 inhibitor known to date, its clinical translation for oncology has been hindered by low in vivo anti-cancer activity and poor metabolic stability[1].

This application note details the mechanistic rationale, structural optimization, and step-by-step synthetic protocols for generating novel 4-[(Phenylsulfonyl)methyl]aniline dimer derivatives . By replacing the monomeric phenoxy tail of PF-543 with a bulky, dimeric aniline scaffold and substituting the pyrrolidine head group with a piperidine moiety, researchers can synthesize highly potent anti-cancer agents that successfully induce apoptosis in Non-Small Cell Lung Cancer (NSCLC) cell lines[1].

Mechanistic Rationale: The Sphingolipid Rheostat

Cancer cell proliferation is heavily dependent on the balance between pro-apoptotic lipids (Ceramide and Sphingosine) and pro-survival lipids (Sphingosine-1-Phosphate, S1P). SK1 catalyzes the phosphorylation of sphingosine into S1P. Overexpression of SK1 in NSCLC promotes tumor survival and chemotherapeutic resistance[2].

While the parent compound PF-543 effectively suppresses S1P, it fails to induce sufficient apoptotic cell death because it sustains high, non-toxic sphingosine levels without triggering downstream Caspase-3 or PARP cleavage[1]. Structural modifications have proven that maintaining a highly hydrophobic, nonpolar backbone is strictly necessary for SK1 active-site occupation[3]. By synthesizing a dimeric aniline derivative —specifically utilizing a bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino tail—the resulting steric bulk significantly enhances metabolic stability and shifts the intracellular lipid rheostat toward irreversible apoptosis[1].

Pathway Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P SK1 Phosphorylation Apoptosis Cancer Cell Apoptosis Sphingosine->Apoptosis Accumulation SK1 Sphingosine Kinase 1 (SK1 Enzyme) SK1->S1P Inhibited Proliferation NSCLC Proliferation S1P->Proliferation S1PR Activation Inhibitor PF-543 Dimer Derivative (Inhibitor) Inhibitor->SK1 Blocks Active Site

Sphingolipid rheostat pathway and the mechanism of SK1 inhibition by PF-543 dimer derivatives.

Synthetic Strategy and Workflow

The synthesis of the highly active piperidine-substituted dimer (Compound 2) requires a precise three-step sequence starting from 2-(4-aminophenyl)ethanol. The core strategy relies on an initial N,N-bis-alkylation to establish the bulky hydrophobic tail, followed by a mild halogenation, and concluding with a nucleophilic substitution to install the apoptosis-inducing piperidine head group.

Workflow SM 1-(Bromomethyl)-3-methyl-5- ((phenylsulfonyl)methyl)benzene (Compound 6) Step1 N,N-Bis-Alkylation (Acetonitrile, K2CO3, 80°C) SM->Step1 Aniline 2-(4-Aminophenyl)ethanol Aniline->Step1 Int1 Aniline Dimer Intermediate (Compound 7) Step1->Int1 Step2 Appel Reaction (Bromination) (CBr4, PPh3, CH2Cl2, RT) Int1->Step2 Int2 Brominated Dimer (Compound 8) Step2->Int2 Step3 Amination (Piperidin-4-ol, K2CO3, 50°C) Int2->Step3 Final Final Anti-Cancer Agent (Compound 2) Step3->Final

Step-by-step synthetic workflow of the 4-[(Phenylsulfonyl)methyl]aniline anti-cancer agent.

Experimental Protocols

Protocol 1: Synthesis of the Aniline Dimer Intermediate (N,N-Bis-Alkylation)

Objective: Synthesize 2-(4-(bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenyl)ethanol (Compound 7).

  • Causality: A 2.5 molar excess of the benzyl bromide derivative (Compound 6) is utilized to drive the reaction toward complete N,N-bis-alkylation. This dimerization creates the bulky hydrophobic tail required to fully occupy the lipid-binding pocket of SK1. Acetonitrile is selected as the solvent due to its high dielectric constant, which accelerates

    
     displacements, while 
    
    
    
    acts as a mild base to neutralize generated HBr without hydrolyzing the sulfone groups.
  • Procedure:

    • Dissolve 2-(4-aminophenyl)ethanol (1.0 eq, 5.0 mmol) and Compound 6 (2.5 eq, 12.5 mmol) in anhydrous acetonitrile (50 mL).

    • Add anhydrous

      
       (3.0 eq, 15.0 mmol) to the stirring solution.
      
    • Reflux the mixture at 80°C for 16 hours under an inert argon atmosphere.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (2:1). The reaction is deemed complete when the ninhydrin-active primary amine spot is entirely consumed, yielding a single, higher-Rf UV-active spot.

    • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel column chromatography to yield Compound 7.

Protocol 2: Bromination via Appel Reaction

Objective: Synthesize 4-(2-Bromoethyl)-N,N-bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)aniline (Compound 8).

  • Causality: The Appel reaction (

    
    ) is specifically chosen to convert the primary alcohol to a bromide. Unlike harsh reagents like 
    
    
    
    or
    
    
    , the Appel reaction operates under mild, nearly neutral conditions. This prevents the cleavage of the sensitive phenylsulfonyl linkages and avoids unwanted quaternization of the newly formed tertiary amine[1].
  • Procedure:

    • Dissolve Compound 7 (1.0 eq, 2.0 mmol) and

      
       (3.0 eq, 6.0 mmol) in anhydrous 
      
      
      
      (30 mL).
    • Cool the solution to 0°C in an ice bath.

    • Slowly add

      
       (3.0 eq, 6.0 mmol) portion-wise to control the exothermic formation of the phosphonium intermediate.
      
    • Stir the mixture at room temperature for 12 hours.

    • Self-Validation Step: The precipitation of triphenylphosphine oxide (

      
      ) upon the addition of cold diethyl ether to the crude mixture serves as a visual indicator of successful halogenation.
      
    • Filter the precipitate, concentrate the organic layer, and purify via flash chromatography to isolate Compound 8.

Protocol 3: Amination (Piperidine Substitution)

Objective: Synthesize 1-(4-(bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenethyl)piperidin-4-ol (Compound 2).

  • Causality: The substitution of the bromide with piperidin-4-ol is conducted at a moderate 50°C to prevent E2 elimination side reactions. The piperidine head group is specifically selected over pyrrolidine because Structure-Activity Relationship (SAR) studies demonstrate that the six-membered ring significantly enhances metabolic stability and in vivo apoptotic activity[1].

  • Procedure:

    • Dissolve Compound 8 (1.0 eq, 0.5 mmol) in anhydrous acetonitrile (10 mL).

    • Add piperidin-4-ol (3.0 eq, 1.5 mmol) and

      
       (2.0 eq, 1.0 mmol).
      
    • Stir the reaction mixture at 50°C overnight.

    • Self-Validation Step: Extract an aliquot, wash with water, and run a TLC (CH2Cl2:MeOH 10:1). The appearance of a polar, Dragendorff-positive spot confirms the successful integration of the piperidine ring.

    • Concentrate the mixture, extract with EtOAc/Water, dry over

      
      , and purify via column chromatography.
      
Protocol 4: In Vitro Cytotoxicity Assay (NSCLC Cell Lines)
  • Causality: A colony formation assay and Western blot analysis are utilized to validate that the synthesized compound not only inhibits SK1 but actively induces apoptosis (overcoming the primary limitation of PF-543).

  • Procedure:

    • Seed A549 lung cancer cells in 6-well plates at a density of 500 cells/well.

    • Treat cells with Compound 2 at varying concentrations (5 μM, 10 μM, 20 μM) and incubate for 10 days.

    • Self-Validation Step: Fix colonies with 4% paraformaldehyde and stain with 0.5% crystal violet. A dose-dependent reduction in colony count visually validates the anti-proliferative efficacy.

    • Lyse a parallel set of treated cells and perform Western blotting for PARP and Caspase-3. Enhanced cleavage of PARP compared to the vehicle control confirms the activation of the apoptotic cascade[1].

Quantitative Data & Structure-Activity Relationship (SAR)

The structural optimization of the 4-[(Phenylsulfonyl)methyl]aniline derivatives reveals a distinct SAR profile. While the parent PF-543 possesses the highest SK1 binding affinity, it lacks the necessary structural bulk to induce cytotoxicity. Dimerization combined with a piperidine head group (Compound 2 and 4) yields the optimal therapeutic profile[1].

CompoundHead GroupTail StructureSK1 Inhibition AffinityNSCLC Cytotoxicity (A549)Apoptosis Induction (Mechanism)
PF-543 Pyrrolidin-2-yl methanolMonomeric PhenoxyVery High (

~2.0 nM)
LowLow (Sustains high sphingosine)
Compound 1 Pyrrolidin-2-yl methanolDimeric AnilineHighModerateModerate
Compound 2 Piperidin-4-olDimeric AnilineHighHigh (Active at 20 μM)High (PARP Cleavage)
Compound 4 Piperidin-4-yl methanolDimeric AnilineHighHigh (Active at 20 μM)High (Caspase-3 Cleavage)

Conclusion

The synthesis of 4-[(Phenylsulfonyl)methyl]aniline dimer derivatives represents a significant leap forward in targeting the sphingolipid rheostat for oncology. By rationally designing a bulkier tail structure via N,N-bis-alkylation and optimizing the head group to a piperidine moiety, researchers can overcome the metabolic and apoptotic limitations of traditional SK1 inhibitors like PF-543. The robust, self-validating protocols provided herein ensure high-yield synthesis of these promising anti-cancer agents for downstream preclinical evaluation.

References

1.[1] Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer. Pharmaceutics (PMC). Available at:[Link] 2.[3] Verification of the Necessity of the Tolyl Group of PF-543 for Sphingosine Kinase 1 Inhibitory Activity. Molecules (PMC). Available at:[Link] 3.[2] Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases. Frontiers in Pharmacology (PMC). Available at:[Link]

Sources

Troubleshooting & Optimization

How to avoid di-sulfonylation in aniline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center guide on how to avoid di-sulfonylation in aniline reactions.

Guide: Strategies for Selective Mono-Sulfonylation of Anilines

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the sulfonylation of anilines and facing challenges with selectivity. The formation of di-sulfonylated byproducts is a common issue that can significantly impact yield and purity. Here, we provide in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you achieve clean, high-yield mono-sulfonylation.

Understanding the Core Challenge: Mono- vs. Di-Sulfonylation

The reaction of an aniline with a sulfonyl chloride in the presence of a base is a fundamental method for forming sulfonamides. While the initial reaction to form the mono-sulfonylated product is usually rapid, a second sulfonylation can occur on the nitrogen atom of the newly formed sulfonamide. This is particularly problematic with unhindered anilines and highly reactive sulfonyl chlorides.

The key to preventing di-sulfonylation lies in controlling the reactivity of the reaction intermediates and optimizing the reaction conditions to favor the formation of the mono-sulfonylated product.

Reaction Mechanism Overview

The following diagram illustrates the desired mono-sulfonylation pathway and the competing di-sulfonylation side reaction.

G cluster_0 Reaction Pathways Aniline Aniline (R-NH2) MonoSulfonamide Mono-Sulfonamide (R-NH-SO2R') Aniline->MonoSulfonamide Desired Pathway SulfonylChloride1 Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride1->MonoSulfonamide DiSulfonamide Di-Sulfonamide (Byproduct) (R-N(SO2R')2) MonoSulfonamide->DiSulfonamide Undesired Pathway (Di-Sulfonylation) Base1 Base (e.g., Pyridine) Base1->MonoSulfonamide + SulfonylChloride2 Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride2->DiSulfonamide Base2 Base Base2->DiSulfonamide +

Caption: Desired mono-sulfonylation vs. undesired di-sulfonylation pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction is producing a significant amount of di-sulfonylated product. What is the most likely cause?

Answer: The most common causes for excessive di-sulfonylation are:

  • Incorrect Stoichiometry: Using a large excess of the sulfonylating agent (e.g., > 1.2 equivalents of sulfonyl chloride) dramatically increases the likelihood of a second sulfonylation event.

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less favorable second sulfonylation to occur.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the aniline has been consumed can lead to the slow formation of the di-sulfonylated byproduct.

  • Choice of Base: Strong, non-nucleophilic bases can deprotonate the initially formed mono-sulfonamide, creating a highly nucleophilic anion that readily reacts with another equivalent of the sulfonyl chloride.

Question 2: How can I adjust my reaction conditions to favor mono-sulfonylation?

Answer: To favor mono-sulfonylation, you should carefully control the following parameters:

  • Stoichiometry: Use a strict stoichiometry of 1.0 to 1.1 equivalents of the sulfonyl chloride relative to the aniline.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the initial exothermic reaction and minimizes the formation of byproducts.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting aniline is consumed.

  • Solvent Choice: Use a solvent in which the mono-sulfonylated product has limited solubility. This can cause the desired product to precipitate out of the reaction mixture, effectively protecting it from further reaction. A common choice is a mixture of an organic solvent and water.

Question 3: What is the role of the base, and which one should I choose?

Answer: The base plays a crucial role in scavenging the HCl generated during the reaction. The choice of base can significantly influence the outcome.

  • Pyridine: Often used as both a base and a solvent, pyridine is a good choice for many sulfonylation reactions. It is a weak base, which helps to avoid the deprotonation of the mono-sulfonamide product.

  • Triethylamine (TEA): A stronger base than pyridine, TEA can sometimes lead to higher levels of di-sulfonylation. However, it is often effective when used in stoichiometric amounts.

  • Aqueous Base (e.g., NaOH, K2CO3): The Schotten-Baumann reaction conditions, which use an aqueous base, can be very effective for mono-sulfonylation. The mono-sulfonamide often precipitates from the biphasic mixture, preventing further reaction.

Troubleshooting Workflow

If you are observing di-sulfonylation, follow this logical troubleshooting workflow.

G Start Di-sulfonylation Observed CheckStoichiometry Check Stoichiometry (Sulfonyl Chloride ≤ 1.1 eq) Start->CheckStoichiometry LowerTemp Lower Reaction Temperature (Start at 0 °C) CheckStoichiometry->LowerTemp If still an issue Success Mono-sulfonylation Achieved CheckStoichiometry->Success Problem Solved MonitorReaction Monitor Reaction Closely (TLC/LC-MS) LowerTemp->MonitorReaction If still an issue LowerTemp->Success Problem Solved ChangeBase Change Base (e.g., Pyridine or Aqueous Base) MonitorReaction->ChangeBase If still an issue MonitorReaction->Success Problem Solved ConsiderProtectingGroup Consider a Protecting Group Strategy ChangeBase->ConsiderProtectingGroup For difficult substrates ChangeBase->Success Problem Solved ConsiderProtectingGroup->Success Problem Solved

Caption: A logical workflow for troubleshooting di-sulfonylation.

Key Experimental Parameters for Controlling Selectivity

The table below summarizes the key experimental parameters and their impact on the selectivity of aniline sulfonylation.

ParameterRecommendation for Mono-selectivityRationale
Stoichiometry (Sulfonyl Chloride:Aniline) 1.0 - 1.1 : 1.0Minimizes the availability of the sulfonylating agent for the second reaction.
Temperature 0 °C to Room TemperatureReduces the reaction rate, allowing for better control and minimizing the formation of byproducts.
Base Pyridine or Aqueous Base (Schotten-Baumann)Pyridine is a weak base that is less likely to deprotonate the mono-sulfonamide. Aqueous bases can promote product precipitation.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or Biphasic (Water/Organic)The choice of solvent can influence the solubility of the product. Product precipitation can prevent di-sulfonylation.
Addition Rate Slow, dropwise addition of sulfonyl chlorideMaintains a low concentration of the sulfonylating agent in the reaction mixture at any given time.

Recommended Protocol for Selective Mono-Sulfonylation of Aniline

This protocol provides a general procedure for the mono-sulfonylation of a simple aniline. It should be adapted based on the specific properties of your substrate.

Materials:

  • Aniline (1.0 eq)

  • Arenesulfonyl chloride (1.05 eq)

  • Pyridine (as solvent or 2-3 eq as base in a solvent like DCM)

  • Dichloromethane (DCM, if not using pyridine as solvent)

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.0 eq) in pyridine or DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the arenesulfonyl chloride (1.05 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled aniline solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC until the aniline spot is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl to neutralize the excess pyridine.

    • If using DCM, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

    • If using pyridine as the solvent, dilute with an organic solvent like ethyl acetate and perform the same washing sequence.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure mono-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: Can I use a protecting group strategy to ensure mono-sulfonylation?

A1: Yes, for particularly challenging substrates, a protecting group strategy can be very effective. One common approach is to first acylate the aniline with an easily removable group (e.g., acetyl). The resulting acetanilide is then sulfonylated, and the protecting group is subsequently removed under acidic or basic conditions to yield the mono-sulfonylated aniline.

Q2: My mono-sulfonamide product is water-soluble. How should I adjust the workup?

A2: If your product has significant water solubility, repeated extractions with an organic solvent (e.g., ethyl acetate, DCM) will be necessary during the workup. In some cases, it may be possible to precipitate the product from the aqueous layer by adjusting the pH.

Q3: What if my aniline substrate is very unreactive?

A3: For electron-deficient (unreactive) anilines, you may need to use more forcing conditions, such as a higher temperature or a stronger base. However, this also increases the risk of di-sulfonylation. In such cases, careful monitoring and a slow addition of the sulfonyl chloride are critical. A protecting group strategy might also be beneficial here.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Schotten-Baumann Reaction. (2022). Organic Chemistry Portal. [Link]

  • Sulfonamide Synthesis. (2021). Chemistry LibreTexts. [Link]

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-[(Phenylsulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(Phenylsulfonyl)methyl]aniline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable chemical intermediate. As a key building block in medicinal chemistry and materials science, achieving a high-yield, reproducible synthesis is critical.[1] This document provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Understanding the Core Synthesis Pathways

The synthesis of 4-[(Phenylsulfonyl)methyl]aniline is most commonly approached via two strategic routes. The choice of pathway often depends on the availability of starting materials and the specific challenges encountered. Understanding both is key to effective troubleshooting.

  • Route A: Oxidation of a Sulfide Intermediate. This two-step process involves the initial formation of a sulfide, 4-[(Phenylsulfanyl)methyl]aniline, followed by its oxidation to the target sulfone.

  • Route B: Direct Sulfone Formation via Sulfinate Alkylation. This is often the more direct route, involving the reaction of a benzyl-type electrophile with a sulfinate salt, a powerful and reliable method for constructing C-S bonds.[2][3]

Synthesis_Pathways cluster_A Route A: Oxidation Pathway cluster_B Route B: Sulfinate Alkylation A_Start_Thiol Thiophenol A_Intermediate 4-[(Phenylsulfanyl)methyl]aniline (Sulfide Intermediate) A_Start_Thiol->A_Intermediate Nucleophilic Substitution A_Start_Aniline 4-Aminobenzyl Halide or Protected Analogue A_Start_Aniline->A_Intermediate Nucleophilic Substitution Product_A 4-[(Phenylsulfonyl)methyl]aniline A_Intermediate->Product_A Oxidation A_Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) A_Oxidant->Product_A B_Start_Sulfinate Sodium Benzenesulfinate Product_B 4-[(Phenylsulfonyl)methyl]aniline B_Start_Sulfinate->Product_B SN2 Reaction B_Start_Aniline 4-Aminobenzyl Halide or Protected Analogue B_Start_Aniline->Product_B SN2 Reaction caption Figure 1. Primary synthetic routes to 4-[(Phenylsulfonyl)methyl]aniline.

Caption: Figure 1. Primary synthetic routes to 4-[(Phenylsulfonyl)methyl]aniline.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.

Category: Starting Material Integrity & Reactivity

Q1: My reaction is sluggish or fails to initiate. What are the first things I should check?

A: The integrity of your starting materials is the most common point of failure. Before re-optimizing conditions, rigorously assess your reagents:

  • 4-Aminobenzyl Halide (or other derivative): This is a challenging electrophile. The electron-donating aniline group makes the benzylic position highly reactive and prone to self-polymerization or degradation, especially if stored improperly. It is often best to use it immediately after preparation or purchase. Consider using a protected aniline, such as N-acetyl-4-aminobenzyl chloride, to temper this reactivity and deprotect in a final step.

  • Sodium Benzenesulfinate (for Route B): This salt should be a fine, white, odorless powder. It is generally stable but can be sensitive to moisture and air over long periods.[2] A key failure mode is its oxidation to the unreactive sodium benzenesulfonate. Ensure it is stored in a desiccator and handled under anhydrous conditions.

  • Benzenesulfonyl Chloride (for sulfonamide side reactions): This reagent is notoriously sensitive to moisture and will readily hydrolyze to benzenesulfonic acid, which is unreactive under these conditions.[4] Always use a fresh bottle or a recently opened one that has been stored properly.

Q2: I'm using Route B, but suspect my sodium benzenesulfinate is poor quality. How can I verify it?

A: Beyond visual inspection, a simple solubility test can be indicative. Sodium benzenesulfinate is generally soluble in polar aprotic solvents like DMSO or DMF, which are common for this reaction. If you observe poor solubility or a significant amount of insoluble material, it may be contaminated with the sulfonate salt. For a definitive check, you can acquire a reference standard and compare its performance in a small-scale test reaction or analyze your batch by techniques like ion chromatography.

Category: Reaction Condition Optimization

Q3: I have confirmed my starting materials are pure, but my conversion rate is still low. What reaction parameters for the sulfinate alkylation (Route B) should I focus on?

A: Low conversion is typically a problem of kinetics or competing side reactions. The key parameters to optimize for this Sₙ2 reaction are solvent, temperature, and concentration.

  • Solvent Choice: The reaction involves an anionic nucleophile (sulfinate) and a neutral electrophile. A polar aprotic solvent is ideal as it solvates the sodium cation while leaving the sulfinate anion "naked" and highly nucleophilic. Solvents like DMF, DMSO, or acetonitrile are superior to protic solvents (like ethanol) or non-polar solvents (like toluene).

  • Temperature: While heating can increase the reaction rate, it can also promote side reactions like elimination (if using a benzyl halide) or degradation of the starting materials. A typical starting point is room temperature, gradually increasing to 50-80 °C while monitoring by TLC.

  • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M is a reasonable range to ensure a sufficient frequency of molecular collisions.

Table 1: Solvent Selection for Sulfinate Alkylation

Solvent Type Typical Temp. Range (°C) Advantages Disadvantages
DMF Polar Aprotic 25 - 100 Excellent solvating power for sulfinate salts. High boiling point can make removal difficult.
DMSO Polar Aprotic 25 - 120 Superior solvating power; can accelerate Sₙ2 rates. Very high boiling point; can be difficult to remove completely.
Acetonitrile Polar Aprotic 25 - 80 Lower boiling point, easier to remove post-reaction. May have lower solubility for some sulfinate salts.

| Ethanol | Polar Protic | 25 - 78 | Inexpensive and readily available. | Can hydrogen-bond with the sulfinate, reducing its nucleophilicity. |

Q4: I'm observing the formation of N,N-bis(phenylsulfonylmethyl)aniline as a major byproduct. How can I prevent this?

A: This side product arises from the dialkylation of the aniline nitrogen. The primary amine is itself a nucleophile and can compete with the sulfinate. Once the desired product is formed, its aniline nitrogen can react again with the 4-aminobenzyl halide starting material. To mitigate this:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sodium benzenesulfinate relative to the 4-aminobenzyl halide. Avoid a large excess of the electrophile.

  • Slow Addition: Add the 4-aminobenzyl halide solution dropwise to the solution of sodium benzenesulfinate.[4] This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant and highly nucleophilic sulfinate anion over the aniline nitrogen of the product.

  • Protecting Groups: The most robust solution is to use an N-protected starting material, such as N-Boc-4-aminobenzyl bromide. The protecting group can be removed in a subsequent step under acidic conditions.

Category: Work-up and Purification Challenges

Q5: My reaction seems to work well according to TLC, but I lose a significant amount of product during the aqueous work-up and purification. What's happening?

A: The product, 4-[(Phenylsulfonyl)methyl]aniline, is amphipathic and has a basic aniline group. This can lead to purification losses in several ways:

  • Aqueous Work-up: The aniline moiety (pKa ≈ 4-5) can be protonated during an acidic wash, causing your product to partition into the aqueous layer. When performing an aqueous work-up, use neutral water or a basic solution (e.g., saturated sodium bicarbonate) to wash the organic layer, ensuring your product remains in its neutral, more organic-soluble form. The product has a melting point of 175-177°C and is a solid.[5]

  • Solubility: The product has moderate polarity due to the sulfone and aniline groups. It has slight solubility in chloroform and methanol.[5] During extraction, use a sufficiently non-polar but effective solvent like ethyl acetate or dichloromethane. Ensure you perform multiple extractions (e.g., 3x) to recover all the product from the aqueous phase.

  • Chromatography: The basic aniline can stick to silica gel, leading to streaking and poor recovery. To counter this, you can:

    • Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (0.5-1%), to your eluent system (e.g., hexane/ethyl acetate). This will cap the acidic silanol groups on the silica surface.

    • Use Alumina: Consider using neutral or basic alumina for chromatography instead of silica gel.

Section 3: Recommended Experimental Protocol (Route B)

This protocol for the alkylation of sodium benzenesulfinate provides a reliable baseline for achieving a good yield.

Protocol: Synthesis of 4-[(Phenylsulfonyl)methyl]aniline

Materials:

  • 4-Aminobenzyl chloride hydrochloride (1 eq)

  • Sodium benzenesulfinate (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 4-aminobenzyl chloride hydrochloride (1 eq) and anhydrous DMF (to make a ~0.2 M solution).

  • Neutralization: Add sodium bicarbonate (1.1 eq) to the suspension. Stir at room temperature for 30 minutes to neutralize the hydrochloride salt, liberating the free aniline base in situ.

  • Addition of Nucleophile: To this mixture, add sodium benzenesulfinate (1.2 eq) in one portion.

  • Reaction: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Quenching and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF). Extract the aqueous phase with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 0.5% triethylamine.

Safety Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-Aminobenzyl halides are lachrymatory and should be handled with care.

Section 4: Visual Troubleshooting Workflow

If you are experiencing low yield, follow this decision tree to systematically diagnose the issue.

Troubleshooting_Workflow start Low Yield Observed check_sm 1. Verify Starting Material (SM) Purity & Stability start->check_sm sm_ok SMs are high quality check_sm->sm_ok Yes sm_bad SMs are suspect check_sm->sm_bad No check_cond 2. Review Reaction Conditions sm_ok->check_cond action_sm Action: - Re-purify or purchase fresh SMs. - Use protected aniline derivative. - Handle reagents under inert/anhydrous conditions. sm_bad->action_sm action_sm->start Re-run experiment cond_ok Conditions are optimal check_cond->cond_ok Yes cond_bad Conditions are suboptimal check_cond->cond_bad No check_pur 3. Analyze Work-up & Purification Steps cond_ok->check_pur action_cond Action: - Switch to polar aprotic solvent (DMF/DMSO). - Optimize temperature (start low, then increase). - Use slow addition of electrophile. cond_bad->action_cond action_cond->start Re-run experiment pur_ok Purification is efficient check_pur->pur_ok Yes pur_bad Significant loss during purification check_pur->pur_bad No end_node Yield Improved pur_ok->end_node action_pur Action: - Use basic/neutral washes in work-up. - Add triethylamine to silica gel eluent. - Ensure multiple extractions are performed. pur_bad->action_pur action_pur->end_node caption_2 Figure 2. A decision tree for troubleshooting low yield.

Caption: Figure 2. A decision tree for troubleshooting low yield.

References

  • Benchchem. (n.d.). Synthesis routes of 4-(Methylsulfonyl)aniline.
  • LookChem. (n.d.). 4-(PHENYLSULFONYL)ANILINE|7019-01-4.
  • R Discovery. (2017, January 25). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates.
  • Faisal, M., Hassan, M., & Jassim, A. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1763. Retrieved from [Link]

  • MDPI. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
  • Pramanik, M. M. D., & Islam, R. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 10(61), 37203–37231. Retrieved from [Link]

  • Lee, S., & Kim, D. (2020). Silyloxymethanesulfinate as a sulfoxylate equivalent for the modular synthesis of sulfones and sulfonyl derivatives. Chemical Science, 11(42), 11576–11582. Retrieved from [Link]

  • Benchchem. (n.d.). Optimizing temperature and pressure for benzenesulfonamide synthesis reactions.
  • Chanteau, F., & Tlili, A. (2016). Recent Advances in the Synthesis of Sulfones. European Journal of Organic Chemistry, 2016(21), 3469–3485. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline.

Sources

Technical Support Center: Enhancing the Solubility of 4-[(Phenylsulfonyl)methyl]aniline for Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for improving the solubility of 4-[(Phenylsulfonyl)methyl]aniline in various reaction conditions. The following question-and-answer format addresses common challenges and offers practical, evidence-based solutions.

Understanding the Molecule: Why is Solubility a Challenge?

4-[(Phenylsulfonyl)methyl]aniline possesses a complex molecular structure that contributes to its limited solubility in many common solvents. The molecule contains both a polar aniline group (-NH2) and a bulky, nonpolar phenylsulfonyl group. This duality creates a challenge for solvation. The aniline portion can participate in hydrogen bonding, favoring polar solvents, while the phenylsulfonyl moiety is hydrophobic, preferring nonpolar environments. This often results in poor solubility in either purely polar or nonpolar solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 4-[(Phenylsulfonyl)methyl]aniline is sluggish and gives low yields. Could this be a solubility issue?

A1: Yes, poor solubility is a very likely culprit. When a reactant has low solubility in the reaction solvent, its effective concentration in the solution is minimal. This leads to a slow reaction rate and, consequently, lower yields. The solid reactant may only react at its surface, limiting the interaction with other reagents in the solution.

Troubleshooting Steps:

  • Visual Inspection: Observe your reaction mixture. Do you see undissolved solid material even after a significant amount of time? This is a clear indication of poor solubility.

  • Solubility Test: Before running the full reaction, perform a small-scale solubility test. Add a small, known amount of 4-[(Phenylsulfonyl)methyl]aniline to the chosen solvent at the intended reaction temperature and stir. This will give you a qualitative or even quantitative measure of its solubility.

Q2: In which common organic solvents can I expect 4-[(Phenylsulfonyl)methyl]aniline to have reasonable solubility?
  • Anilines generally show some solubility in polar organic solvents due to the hydrogen bonding capability of the amino group.[1] However, the large hydrophobic benzene ring can limit solubility in highly polar solvents like water.[1]

  • Sulfones are generally stable, crystalline organic compounds.[2] Lower carbon sulfones are soluble in water and most organic solvents.[2] Studies on diphenyl sulfone, a related structure, show it dissolves in various organic nonelectrolyte solvents, including ethers, alcohols, and esters.[3][4]

Solvent Selection Guide (Qualitative)

Solvent ClassExamplesExpected Solubility of 4-[(Phenylsulfonyl)methyl]anilineRationale
Polar Aprotic DMF, DMSO, AcetonitrileGood to ModerateThe polarity can solvate the sulfonyl and amino groups.
Polar Protic Ethanol, Methanol, IsopropanolModerate to Sparingly SolubleCan hydrogen bond with the amine, but the large nonpolar part hinders high solubility.
Ethers THF, DioxaneModerate to Sparingly SolubleModerate polarity can offer a balance for both parts of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformSparingly Soluble to PoorGenerally less effective for polar compounds.
Nonpolar Toluene, HexanesPoor to InsolubleLacks the polarity to effectively solvate the polar functional groups.

Recommendation: Start by screening polar aprotic solvents like DMF or DMSO, as they are often effective for a wide range of organic compounds.

Q3: I need to run my reaction in a less polar solvent. How can I improve the solubility of 4-[(Phenylsulfonyl)methyl]aniline?

A3: There are several effective strategies to enhance solubility in such cases. The choice of method will depend on your specific reaction conditions and the compatibility of the reagents.

Method 1: Using a Co-solvent

A co-solvent is a small amount of a secondary solvent added to the primary solvent to increase the solubility of a solute.[5] In your case, adding a small percentage of a polar aprotic solvent like DMSO or DMF to a less polar solvent can significantly improve the solubility of 4-[(Phenylsulfonyl)methyl]aniline.[6][7] This works by creating a solvent mixture with an intermediate polarity that can better solvate both the polar and nonpolar parts of the molecule.[8]

Experimental Protocol: Co-solvent Screening

  • To a series of vials, add a fixed amount of 4-[(Phenylsulfonyl)methyl]aniline and your primary, less polar solvent.

  • To each vial, add a different co-solvent (e.g., DMSO, DMF, NMP) in increasing volume percentages (e.g., 5%, 10%, 20%).

  • Stir the mixtures at your intended reaction temperature and visually assess the solubility.

  • Once a suitable co-solvent system is identified, ensure it does not negatively interfere with your reaction chemistry.

G cluster_0 Co-Solvent Selection Workflow start Start: Poor Solubility in Primary Solvent solubility_test Perform Small-Scale Solubility Tests start->solubility_test add_cosolvent Add Incremental Amounts of Co-solvent (e.g., 5%, 10%, 20%) solubility_test->add_cosolvent observe Observe Dissolution at Reaction Temperature add_cosolvent->observe dissolved Completely Dissolved? observe->dissolved yes Yes dissolved->yes no No dissolved->no compatibility Check Co-solvent Compatibility with Reaction yes->compatibility no->add_cosolvent Increase % or Try New Co-solvent compatible Compatible compatibility->compatible not_compatible Not Compatible compatibility->not_compatible proceed Proceed with Reaction compatible->proceed select_another Select Another Co-solvent not_compatible->select_another select_another->solubility_test

Caption: Workflow for selecting an appropriate co-solvent.

Method 2: Acidification to Form a Salt

The basic aniline group can be protonated by an acid to form an anilinium salt.[1] These salts are often significantly more soluble in polar solvents than the free base. This is a common technique for anilines, especially for purification or reactions in aqueous or protic media.[9]

Experimental Protocol: In-situ Salt Formation

  • Suspend 4-[(Phenylsulfonyl)methyl]aniline in your chosen reaction solvent.

  • Slowly add one equivalent of a suitable acid (e.g., HCl in dioxane, methanesulfonic acid).

  • Stir the mixture. You should observe the solid dissolving as the anilinium salt is formed.

  • Proceed with your reaction. Note that the aniline nitrogen will be protected as the salt, which may affect its nucleophilicity. The basicity of the reaction medium will also be altered.

Considerations for Acidification:

  • Acid Choice: The acid should be compatible with your other reagents. Anhydrous acids are often preferred to avoid introducing water.

  • Reaction Compatibility: This method is not suitable for reactions where the aniline needs to act as a nucleophile, unless a subsequent deprotonation step is included. It is also incompatible with acid-sensitive reagents.

G cluster_1 Solubility Enhancement via Acidification node_A 4-[(Phenylsulfonyl)methyl]aniline (Free Base) Poorly Soluble node_B Add 1 eq. Acid (e.g., HCl) In-situ Reaction node_A:f1->node_B:f0 Protonation node_C Anilinium Salt Improved Solubility in Polar Solvents node_B:f1->node_C:f0

Sources

Catalyst selection for reactions involving 4-[(Phenylsulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[(Phenylsulfonyl)methyl]aniline . As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges posed by this bifunctional molecule.

This compound presents two highly reactive, yet orthogonal, sites:

  • The Primary Aniline (-NH₂) : Prone to transition-metal-catalyzed cross-coupling and reductive amination.

  • The Phenylsulfonylmethyl Group (-CH₂-SO₂Ph) : Contains highly acidic α-protons (pKa ~23) suitable for carbanion chemistry, alkylation, and subsequent desulfonylation.

Below, you will find troubleshooting guides, causal explanations for catalyst selection, and self-validating protocols to ensure experimental success.

Reaction Pathway Decision Matrix

G Start 4-[(Phenylsulfonyl)methyl]aniline Reaction Goal? Aniline Aniline (-NH2) Functionalization Start->Aniline Sulfone α-Methylene (-CH2-) Functionalization Start->Sulfone BHA C-N Cross-Coupling (Buchwald-Hartwig) Aniline->BHA Aryl Halide RedAm Reductive Amination Aniline->RedAm Aldehyde/Ketone Alk α-Alkylation Sulfone->Alk Alkyl Halide Cat1 Pd2(dba)3 + XPhos or Pd-NHC BHA->Cat1 Cat2 NaBH(OAc)3 (STAB) + AcOH RedAm->Cat2 Cat3 TBAB (PTC) + NaOH (aq) / Toluene Alk->Cat3

Catalyst selection logic based on the targeted functional group of 4-[(Phenylsulfonyl)methyl]aniline.

Section 1: Buchwald-Hartwig Amination of the Aniline Moiety

Q: When coupling 4-[(Phenylsulfonyl)methyl]aniline with an aryl halide, I frequently observe bis-arylation (diarylamine formation). How do I restrict the reaction to mono-arylation? A: The causality of bis-arylation lies in the steric environment of the palladium catalyst[1]. Primary anilines form secondary amines after the first coupling cycle. If the catalyst pocket is too open, this secondary amine can undergo a second oxidative addition/reductive elimination cycle. To prevent this, you must select a sterically demanding ancillary ligand. Dialkylbiaryl phosphines like XPhos or BrettPhos , or N-Heterocyclic Carbenes (NHCs) like [Pd(SIPr)(cin)Cl] , create a crowded coordination sphere. This steric bulk accelerates the reductive elimination of the mono-arylated product and physically blocks the bulkier secondary amine from re-coordinating to the Pd center[2].

Q: My reaction stalls at 50% conversion. What is failing in the catalytic cycle? A: This is typically a base-compatibility issue. The Buchwald-Hartwig cycle requires a base to deprotonate the amine upon binding to the Pd(II) complex[1]. However, strong bases like NaOtBu can inadvertently deprotonate the acidic α-protons of your phenylsulfonylmethyl group, leading to off-target aggregation or catalyst poisoning. Switch to a milder, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ in 1,4-dioxane.

Table 1: Catalyst & Ligand Selection for Buchwald-Hartwig Amination
Catalyst SystemLigand ClassBase CompatibilityPrimary OutcomeBest Used For
Pd₂(dba)₃ / XPhos Dialkylbiaryl PhosphineCs₂CO₃, NaOtBuMono-arylationGeneral aryl chlorides/bromides
[Pd(SIPr)(cin)Cl] N-Heterocyclic CarbeneK₂CO₃, KOtBuMono-arylationSterically hindered substrates
Pd(OAc)₂ / BINAP Bidentate PhosphineNaOtBuBis-arylationSynthesizing triarylamines
Protocol 1: Selective Mono-Arylation (Self-Validating System)
  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-[(Phenylsulfonyl)methyl]aniline (1.0 equiv), Aryl Halide (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (0.2 M). Self-Validation: The mixture should turn a deep red/burgundy color, indicating the formation of the active Pd(0)-XPhos complex.

  • Heating : Seal the flask, remove it from the glovebox, and stir at 90 °C for 12 hours.

  • Monitoring : Monitor via TLC or LC-MS. The disappearance of the starting aniline without the emergence of a higher-mass bis-arylated peak confirms the steric control of the ligand.

BHA_Troubleshoot Issue Issue Detected in Buchwald-Hartwig BisAryl Bis-arylation (Over-coupling) Issue->BisAryl NoRxn Stalled Reaction / Low Conversion Issue->NoRxn Dehal Dehalogenation of Aryl Halide Issue->Dehal Sol1 Increase Ligand Sterics (Switch to BrettPhos) BisAryl->Sol1 Sol2 Check Base Strength (Switch to Cs2CO3) NoRxn->Sol2 Sol3 Change Pd Source (Use Pd-NHC Precatalyst) Dehal->Sol3

Troubleshooting workflow for common Buchwald-Hartwig amination failures.

Section 2: Reductive Amination of the Aniline Group

Q: I want to alkylate the aniline using an aldehyde, but sodium borohydride (NaBH₄) reduces my aldehyde to an alcohol before the imine can form. What is the correct reducing agent? A: You must use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The causality here is rooted in physical organic chemistry: the electron-withdrawing acetate groups stabilize the B-H bond, rendering STAB a much milder hydride donor than NaBH₄[3]. STAB exhibits a substantial kinetic preference for reducing protonated iminium ions over neutral carbonyls (an activation barrier difference of >7 kcal/mol)[3]. This allows you to perform a "direct" (one-pot) reductive amination[4].

Table 2: Reducing Agents for Reductive Amination
ReagentReactivity ProfilepH RequirementToxicity / Byproducts
NaBH(OAc)₃ (STAB) Highly selective for iminiumMildly acidic (AcOH added)Low toxicity; preferred choice[5]
NaBH₃CN Selective for iminespH 6-8High toxicity (generates HCN)[4]
NaBH₄ Unselective (reduces carbonyls)Basic/NeutralStepwise imine formation required
Protocol 2: Direct Reductive Amination with STAB
  • Imine Formation : To a solution of 4-[(Phenylsulfonyl)methyl]aniline (1.0 mmol) and the target aldehyde (1.05 mmol) in 1,2-dichloroethane (DCE, 5 mL), add glacial acetic acid (1.0 mmol)[3]. Stir at room temperature for 30 minutes.

  • Reduction : Add STAB (1.5 mmol) in one portion. Self-Validation: The suspension will slowly become homogeneous as the STAB is consumed and the alkylated amine is formed.

  • Quench : After 4 hours, quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane.

Section 3: α-Alkylation of the Phenylsulfonylmethyl Group

Q: I need to alkylate the carbon adjacent to the sulfone. Using n-BuLi in THF at -78 °C gives messy mixtures and requires strict anhydrous conditions. Is there a more robust method? A: Yes. The α-protons of the phenylsulfonylmethyl group are highly acidic due to the strong electron-withdrawing nature of the adjacent sulfone. Instead of pyrophoric bases, utilize Phase Transfer Catalysis (PTC) [6]. By using a biphasic system (e.g., 50% aqueous NaOH and Toluene) with a catalyst like Tetrabutylammonium bromide (TBAB), the quaternary ammonium cation transports the hydroxide ion to the phase boundary. Here, it deprotonates the sulfone, forming a lipophilic ion pair (Carbanion⁻ NBu₄⁺) that migrates into the organic phase to react cleanly with your alkyl halide[7].

Protocol 3: PTC-Mediated α-Alkylation
  • Biphasic Setup : Dissolve 4-[(Phenylsulfonyl)methyl]aniline (1.0 mmol) and the alkyl halide (1.2 mmol) in toluene (5 mL).

  • Catalyst Addition : Add TBAB (0.1 mmol, 10 mol%).

  • Deprotonation/Alkylation : Vigorously stir the mixture and add 50% w/w aqueous NaOH (2 mL). Self-Validation: The reaction relies on interfacial surface area. The stirring must be vigorous enough to create a fine emulsion. A color change (often pale yellow to deep orange) indicates the formation of the sulfonyl carbanion.

  • Workup : After 2-4 hours, dilute with water and separate the organic layer. The PTC method avoids over-alkylation often seen with homogeneous strong bases.

Section 4: Post-Alkylation Desulfonylation

Q: After successful α-alkylation, how do I remove the phenylsulfonyl group to leave a simple alkyl chain attached to the aniline? A: Reductive desulfonylation is required. The sulfone acts as a traceless activating group. You can achieve this using Samarium diiodide (SmI₂) or a Sodium Amalgam (Na/Hg) [7]. Mechanistically, these reagents perform a Single Electron Transfer (SET) to the sulfone, generating a radical anion that fragments into a sulfinate anion and a carbon radical. The carbon radical abstracts a hydrogen atom from the solvent (usually MeOH or EtOH) to yield the desulfonylated product.

References

  • Buchwald–Hartwig Amination Review (Chapter 3: Synthetic Methods for Primary Anilines). Royal Society of Chemistry. Available at:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (Chem Rev). Available at:[Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes (Abdel-Magid et al.). MDMA.ch. Available at:[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at:[Link]

  • Handbook of Green Chemistry and Technology (Phase-Transfer Catalysis). Digital Library. Available at:[Link]

  • A Convenient Method for Reductive Desulfonylation of β-Ketosulfones. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Monitoring 4-[(Phenylsulfonyl)methyl]aniline Reactions by TLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 4-[(Phenylsulfonyl)methyl]aniline. As a molecule incorporating both a primary aromatic amine and a sulfone functional group, its chromatographic behavior, and that of its derivatives, presents unique challenges and considerations. This document is structured to provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your TLC analyses effectively.

I. Foundational Principles of TLC for 4-[(Phenylsulfonyl)methyl]aniline and its Derivatives

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of reaction progress, offering a rapid and cost-effective means to assess the consumption of starting materials and the formation of products.[1][2][3] For reactions involving 4-[(Phenylsulfonyl)methyl]aniline, TLC allows for a qualitative assessment of the reaction mixture's composition.

The separation on a standard silica gel TLC plate, a polar stationary phase, is governed by the polarity of the compounds.[2] Non-polar compounds travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the silica gel and have lower Rf values. The Rf is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[2]

4-[(Phenylsulfonyl)methyl]aniline possesses a polar primary amine group and a polar sulfonyl group, which will cause it to have a relatively low to moderate Rf value in many common solvent systems. The polarity of potential reaction products will dictate their Rf values relative to the starting material. For instance, if the aniline nitrogen is acylated or alkylated, the resulting product is often less polar and will exhibit a higher Rf.

II. Experimental Workflow: A Step-by-Step Guide

A successful TLC analysis hinges on a meticulous and consistent experimental technique. The following workflow provides a robust starting point for monitoring your reactions.

TLC_Workflow cluster_prep Preparation cluster_spot Application cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber 1. Prepare TLC Chamber prep_plate 2. Prepare TLC Plate spot_sm 3. Spot Starting Material (SM) prep_plate->spot_sm spot_co 4. Co-spot (SM + Reaction) spot_sm->spot_co spot_rxn 5. Spot Reaction Mixture spot_co->spot_rxn develop 6. Develop Plate spot_rxn->develop visualize 7. Visualize Spots develop->visualize analyze 8. Analyze & Interpret visualize->analyze

Caption: General workflow for monitoring a reaction by TLC.

1. Preparation of the TLC Chamber:

  • Pour your chosen mobile phase (eluent) into a developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This saturates the chamber with solvent vapors, ensuring a uniform solvent front and reproducible Rf values.[4]

  • Cover the chamber and allow it to equilibrate for at least 5-10 minutes.[4]

2. Preparation of the TLC Plate:

  • Using a pencil (never a pen, as the ink can run with the solvent), gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[3][5]

  • Mark equidistant points on the baseline for each sample you intend to spot. A three-lane system is highly recommended: Starting Material (SM), Co-spot (Co), and Reaction Mixture (Rxn).[4]

3. Spotting the Plate:

  • Dissolve a small amount of your starting 4-[(Phenylsulfonyl)methyl]aniline in a volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Dip a capillary spotter into the solution and gently touch it to the "SM" lane on the baseline. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[2][4]

  • For the "Rxn" lane, take a small aliquot from your reaction mixture (if it contains solids, allow them to settle and sample the supernatant).

  • For the "Co" lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of the starting material spot. This co-spot is crucial for confirming the identity of the starting material in the reaction lane.[6]

4. Development:

  • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[5]

  • Allow the solvent to ascend the plate. The solvent front should be allowed to travel to about 1 cm from the top of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil.

5. Visualization:

  • Allow the solvent to fully evaporate from the plate in a well-ventilated area.

  • The primary, non-destructive method for visualization is UV light.[7][8] Since 4-[(Phenylsulfonyl)methyl]aniline and many of its derivatives are aromatic, they will absorb UV light at 254 nm and appear as dark spots on the fluorescent green background of the TLC plate.[7] Circle the spots with a pencil while under the UV lamp.

  • If spots are not UV-active or for better visualization, chemical staining is required.[7]

Stain Preparation Visualization Best For
Potassium Permanganate (KMnO₄) 3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH (aq) in 300 mL water.Yellow/brown spots on a purple background.[4]General stain for oxidizable groups.
Ninhydrin 0.2 g ninhydrin in 100 mL ethanol.[9]Purple/yellow spots upon heating.[4]Specific for primary and secondary amines. Excellent for tracking the consumption of the starting aniline.[4]
p-Anisaldehyde 15 g p-anisaldehyde in 250 mL ethanol with 2.5 mL conc. H₂SO₄.Variety of colored spots upon heating.A versatile stain for a wide range of functional groups.[4]

6. Interpretation:

  • Reaction Progress: The reaction is progressing if a new spot (the product) appears in the "Rxn" lane, and the intensity of the starting material spot diminishes over time.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[4]

  • Co-spot Confirmation: The co-spot helps to definitively identify the starting material spot in the reaction lane. If the starting material is still present, the spot in the "Co" lane will appear as a single, albeit potentially elongated, spot at the same Rf as the pure starting material.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered when monitoring 4-[(Phenylsulfonyl)methyl]aniline reactions with TLC, providing explanations and actionable solutions.

Troubleshooting cluster_problems Common TLC Problems cluster_solutions Solutions streaking Streaking Spots Possible Causes: - Overloading the sample - Compound is too acidic/basic - Insoluble material - High boiling point solvent sol_streaking Solutions for Streaking: - Dilute sample - Add modifier to eluent (e.g., Et3N for amines) - Filter sample aliquot - Dry plate under vacuum before developing streaking->sol_streaking Address with poor_sep Poor Separation (Similar Rfs) Possible Causes: - Inappropriate solvent system sol_poor_sep Solutions for Poor Separation: - Change solvent polarity - Try a different solvent system - Use a co-spot for confirmation poor_sep->sol_poor_sep Address with no_spots No Spots Visible Possible Causes: - Sample too dilute - Compound not UV-active - Solvent level above baseline sol_no_spots Solutions for No Spots: - Spot multiple times in the same location - Use a chemical stain - Ensure baseline is above solvent level no_spots->sol_no_spots Address with uneven_front Uneven Solvent Front Possible Causes: - Uneven chamber saturation - Plate touching chamber wall - Uneven plate surface sol_uneven_front Solutions for Uneven Front: - Ensure proper chamber equilibration - Position plate carefully - Use high-quality TLC plates uneven_front->sol_uneven_front Address with

Caption: Common TLC problems and their corresponding solutions.

Q1: My spots are streaking or "tailing" up the plate. What's causing this and how can I fix it?

A1: Streaking is a common issue that can obscure results.[1][10] Here are the primary causes and their solutions:

  • Cause: The sample is too concentrated (overloaded).[5][10]

    • Solution: Dilute your sample before spotting it on the plate.

  • Cause: The compound is interacting too strongly with the acidic silica gel. The primary amine of 4-[(Phenylsulfonyl)methyl]aniline is basic and can protonate on the silica surface, leading to streaking.

    • Solution: Add a small amount of a basic modifier to your mobile phase. A few drops of triethylamine (Et₃N) or ammonium hydroxide per 100 mL of eluent can significantly improve the spot shape for amines.[4][11]

  • Cause: The sample contains insoluble material that is being dragged up the plate from the baseline.

    • Solution: Ensure you are taking a clear aliquot from your reaction mixture. If necessary, briefly centrifuge the sample and spot the supernatant.

  • Cause: The reaction is in a high-boiling solvent like DMF or DMSO.

    • Solution: After spotting the plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[6]

Q2: The Rf values of my starting material and product are almost identical. How can I improve the separation?

A2: Poor separation makes it difficult to determine if the reaction is complete.[1][6]

  • Solution 1: Change the Solvent System's Polarity. The goal is to find a mobile phase that moves one compound significantly more than the other. If your spots are both near the baseline (low Rf), your eluent is not polar enough; increase the proportion of the more polar solvent (e.g., increase the ethyl acetate in a hexanes/ethyl acetate mixture). If the spots are near the solvent front (high Rf), decrease the eluent's polarity.

  • Solution 2: Try a Different Solvent System. Sometimes, a simple binary system like hexanes/ethyl acetate doesn't provide enough selectivity. Consider trying other solvent combinations, such as dichloromethane/methanol or toluene/ethyl acetate.

  • Solution 3: Utilize the Co-spot. Even with poor separation, a co-spot can be revealing. If the reaction is complete, the "Co" lane will show a single spot corresponding to the product. If the reaction is incomplete, the "Co" lane will show a vertically elongated spot or two very close, overlapping spots.[6]

Q3: I can't see any spots on my TLC plate after development, not even the starting material.

A3: This can be a frustrating experience, but it's usually solvable.[5]

  • Cause: The sample is too dilute.[5]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.[5] This will concentrate the compound on the baseline.

  • Cause: The compounds are not UV-active.

    • Solution: While 4-[(Phenylsulfonyl)methyl]aniline is UV-active, some reaction products may not be. Use a chemical stain, such as potassium permanganate or p-anisaldehyde, to visualize the spots.[4]

  • Cause: The solvent level in the developing chamber was above the baseline.

    • Solution: This will wash your compounds off the plate and into the solvent reservoir.[5] Always ensure the baseline is well above the solvent level when placing the plate in the chamber.

Q4: My sulfonyl chloride starting material seems to be reacting on the TLC plate. How can I confirm this?

A4: Sulfonyl chlorides can indeed be unstable on the acidic silica gel, potentially hydrolyzing to the corresponding sulfonic acid.[4]

  • Solution: 2D TLC. To check for on-plate decomposition, you can run a 2D TLC.[6] Spot the compound in one corner of a square TLC plate. Develop the plate in one direction. Then, rotate the plate 90 degrees and develop it again in a second solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[6]

Q5: What is a good starting mobile phase for analyzing 4-[(Phenylsulfonyl)methyl]aniline reactions?

A5: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[3]

  • Recommendation: Begin with a 7:3 or 1:1 mixture of Hexanes:EtOAc. Based on the Rf of your starting material, you can then adjust the ratio to achieve an Rf of around 0.3-0.4, which often provides a good window for separation from potential products. For more polar derivatives, a system like dichloromethane with a small amount of methanol (e.g., 98:2 DCM:MeOH) may be necessary.

IV. References

  • Troubleshooting: TLC - Chemistry - University of Rochester. [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). LinkedIn. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). [Link]

  • C-H Electrophilic (Phenylsulfonyl)difluoromethylation of (Hetero)Arenes with a Newly Designed Reagent Supporting Information - Semantic Scholar. [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). [Link]

  • TLC troubleshooting | - ChemBAM. [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). [Link]

  • How to separate these sulfonamides with TLC : r/Chempros - Reddit. (2024, November 11). [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. [Link]

  • TLC Stains. [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • TLC of Sulfonamides | Request PDF - ResearchGate. [Link]

  • Visualizing a TLC plate - YouTube. (2021, August 23). [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC. [Link]

  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - ResearchGate. [Link]

  • Synthesis of 4-(methylsulfonyl)aniline (6). - ResearchGate. [Link]

  • TLC Visualization Reagents - EPFL. [Link]

  • Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed. [Link]

  • [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed. [Link]

  • Statistically validated chromatographic study of salicylate and aniline derivatives of NSAID - Pharmacy Journal. (2019, June 23). [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • Analysis of 4-Aminobiphenyl and 4-Bromoanilin on reversed phase TLC using TLC/MS. [Link]

Sources

Technical Support Center: Isolation & Purification of 4-[(Phenylsulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Work-Up Procedures for Sulfone-Aniline Derivatives Target Molecule: 4-[(Phenylsulfonyl)methyl]aniline (CAS: 5360-64-5 / 7019-01-4 derivative) Primary Synthesis Route: Reduction of 4-[(phenylsulfonyl)methyl]nitrobenzene

Executive Summary & Chemical Context

This guide addresses the isolation of 4-[(phenylsulfonyl)methyl]aniline , a structural motif found in Matrix Metalloproteinase (MMP) inhibitors and sulfone-based antimicrobials.

The Core Challenge: The work-up of this molecule is complicated by two conflicting physicochemical properties:

  • The Sulfone Moiety: Induces high crystallinity and low solubility in common non-polar solvents (ether, hexane), often leading to product trapping within filter cakes.

  • The Amine Moiety: Makes the product acid-soluble but prone to oxidation (darkening) if exposed to air while wet with metal salts.

This guide covers the two most common reduction protocols: Catalytic Hydrogenation (Pd/C) and Chemical Reduction (Fe/Acid) .

Interactive Troubleshooting: Select Your Protocol

Protocol A: Catalytic Hydrogenation (H₂ / Pd-C)

Best for: Clean reactions, small scale (<10g), strict impurity limits.

Symptom Root Cause Corrective Action
Low yield after catalyst filtration. Product Crystallization. The sulfone group reduces solubility in ethanol/methanol at room temperature. The product has precipitated onto the carbon.Hot Filtration Protocol: 1. Re-suspend the filter cake in the reaction solvent.2. Heat to reflux until dissolved.3. Filter while hot through Celite.4. Wash the pad with boiling solvent.
Product is grey/black after evaporation. Colloidal Palladium. Fine metal particles passed through the filter paper.Scavenging: Redissolve in hot EtOAc and filter through a 0.45 μm PTFE membrane or a tightly packed Celite/Silica plug.
Fire/Sparking during filtration. Pyrophoric Catalyst. Dry Pd/C saturated with hydrogen is highly flammable.Safety Override: Never let the filter cake run dry. Keep it wet with solvent (water or EtOH) at all times. Flush the funnel with Nitrogen before disposal.
Protocol B: Iron-Mediated Reduction (Fe / AcOH or NH₄Cl)

Best for: Large scale (>10g), avoiding high-pressure H₂, tolerance to metal waste.

Symptom Root Cause Corrective Action
Thick, brown sludge (emulsion) during extraction. Iron Oxide Gel ("Foxite"). Iron salts form hydrated gels that trap organic products and prevent phase separation.The EDTA Rescue: Add aqueous Disodium EDTA (1.2 eq relative to Fe) to the mixture. Stir for 30 mins. EDTA chelates Fe, breaking the emulsion and allowing clean phase separation [1].
Filter funnel clogged immediately. Particulate Saturation. The iron sludge is too fine for standard paper and too thick for frits.Celite Sandwich: Use a wide sintered glass funnel. Layer: Sand (bottom) → Celite (2 cm) → Sand (top). Apply gentle vacuum.[1] Do not let the bed crack.
Product is distinctively red/brown. Trace Iron Contamination. Acid Wash: Dissolve crude solid in EtOAc. Wash with 5% NaHCO₃, then water. If color persists, treat with activated charcoal in refluxing EtOH.

Visual Workflows (Graphviz)

Workflow 1: Decision Matrix for Work-Up Strategy

WorkupStrategy Start Reaction Complete MethodCheck Which Reduction Method Used? Start->MethodCheck PdRoute Catalytic H2 (Pd/C) MethodCheck->PdRoute FeRoute Iron (Fe/Acid) MethodCheck->FeRoute SolubilityCheck Is Product Soluble at RT? PdRoute->SolubilityCheck SimpleFilter Filter through Celite (RT) SolubilityCheck->SimpleFilter Yes HotFilter Heated Filtration (Reflux) SolubilityCheck->HotFilter No (Precipitate visible) SludgeCheck Heavy Iron Sludge? FeRoute->SludgeCheck EDTA Add aq. EDTA (Chelate Iron) SludgeCheck->EDTA Yes (Emulsion) Celite Filter through Celite Pad SludgeCheck->Celite No (Granular)

Caption: Decision tree for selecting the appropriate filtration and isolation strategy based on reduction method and physical observation.

Workflow 2: The "Iron Sludge" Extraction Protocol

IronWorkup Rxn Crude Rxn Mixture (Fe + Product + Acid) Basify Adjust pH > 9 (Na2CO3 or NaOH) Rxn->Basify Quench Chelation Add EDTA or Rochelle Salt Basify->Chelation Break Emulsion Filter Filter (Celite) Chelation->Filter Remove Solids Extract Extract w/ EtOAc (Avoid DCM if possible) Filter->Extract Filtrate Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Step-by-step protocol for handling Iron/Acid reduction mixtures to prevent emulsion formation and product loss.

Purification & Characterization Data

Once isolated, the crude amine often requires purification to remove trace sulfinic acids or azo-dimer byproducts.

Recommended Recrystallization Systems
Solvent System Ratio (v/v) Procedure
Ethanol / Water 90:10Dissolve in boiling EtOH. Add hot water until turbid. Cool slowly to 4°C. High recovery, good crystal shape.
Ethyl Acetate / Hexane 1:3Dissolve in min. boiling EtOAc. Add Hexane dropwise. Best for removing non-polar impurities.
Key Physical Properties for Validation
  • Appearance: Off-white to pale beige solid. (Darkening indicates oxidation).

  • Melting Point: Expect 175–177°C (for the parent sulfone aniline) [2].[2]

  • Solubility:

    • Soluble: DMSO, Acetone, Hot Ethanol, Ethyl Acetate.

    • Insoluble: Water (neutral pH), Hexane.

Frequently Asked Questions (FAQs)

Q: Can I use Tin Chloride (


) instead of Iron? 
A:  Yes, but it is not recommended for this specific substrate. Tin residues are notoriously difficult to remove from sulfonamides/sulfones without column chromatography. If you must use Sn, use the Rochelle Salt (Potassium Sodium Tartrate)  work-up to solubilize tin salts before extraction.

Q: My product turned purple overnight. Is it ruined? A: Likely not. Anilines are sensitive to air oxidation, forming trace "aniline black" impurities on the surface.

  • Fix: Recrystallize immediately from Ethanol/Water with a pinch of activated charcoal. Store the purified solid under Nitrogen in the dark.

Q: The methylene protons (


) in NMR are splitting weirdly. 
A:  The methylene bridge between the phenyl ring and the sulfone is flanked by an electron-withdrawing group (

). These protons are acidic and can exchange with

or show complex coupling if the molecule has restricted rotation due to bulky ortho-substituents. Ensure your NMR solvent is dry (

is preferred over

for solubility).

References

  • Reddit ChemPros Community. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? [Online]. Available at: [Link]

  • MDPI. (2006). 1-Nitro-3-[(phenylsulfonyl)methyl]benzene: Synthesis and Characterization. Molbank 2006. [Online]. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis: 4-[(Phenylsulfonyl)methyl]aniline as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(Phenylsulfonyl)methyl]aniline (CAS: 4094-38-6) represents a distinct class of "benzyl sulfone" intermediates, structurally separating it from the rigid, electron-deficient diaryl sulfones like Dapsone. This guide analyzes its utility in medicinal chemistry, specifically highlighting how the methylene (


) bridge alters electronic conjugation, solubility, and metabolic profiles compared to traditional sulfonyl aniline derivatives.

Structural & Electronic Architecture

The defining feature of 4-[(Phenylsulfonyl)methyl]aniline is the methylene insulator between the sulfone group and the aniline ring. This structural nuance dictates its reactivity and biological performance.

The "Insulator Effect"

In traditional diaryl sulfones, the sulfone group (


) acts as a powerful electron-withdrawing group (EWG) via both induction and resonance. This significantly lowers the pKa of the aniline nitrogen, reducing its nucleophilicity.

In 4-[(Phenylsulfonyl)methyl]aniline , the methylene bridge breaks the


-conjugation. The sulfone still exerts an inductive withdrawing effect, but the resonance effect is nullified. Consequently, the aniline nitrogen retains a higher electron density, making it a better nucleophile for subsequent derivatization and altering its hydrogen-bond donor capability in biological pockets.
Diagram 1: Electronic Conjugation & pKa Shift

ElectronicEffects Dapsone Dapsone (Direct Sulfone Bridge) Mechanism1 Strong Resonance Withdrawal (pKa ~ 1.0 - 2.5) Dapsone->Mechanism1 Deactivated Deactivated Aniline (Poor Nucleophile) Mechanism1->Deactivated PSMA 4-[(Phenylsulfonyl)methyl]aniline (Methylene Bridge) Mechanism2 Inductive Effect Only (pKa ~ 3.5 - 4.0) PSMA->Mechanism2 Active Active Aniline (Good Nucleophile) Mechanism2->Active

Caption: Comparison of electronic effects. The methylene bridge in the title compound (Green) insulates the aniline from the strong resonance withdrawal seen in Dapsone (Red).

Physicochemical Performance Comparison

The following table contrasts 4-[(Phenylsulfonyl)methyl]aniline with its direct analogs.

Property4-[(Phenylsulfonyl)methyl]anilineDapsone (Diaryl Sulfone)Sulfanilamide (Sulfonamide)
Linker Structure

(Flexible)

(Rigid)

(H-Bonding)
Aniline pKa (Est.) ~3.8 – 4.2~1.3 – 2.5~2.0 – 2.5
LogP (Lipophilicity) ~2.40.97-0.7
Solubility (Water) Low (<0.1 mg/mL)Low (0.38 mg/mL)Moderate (7.5 mg/mL)
Metabolic Liability Benzylic Hydroxylation (High)N-Acetylation / N-HydroxylationN-Acetylation
Rotatable Bonds 3 (Higher entropy penalty)1 (Rigid binder)2

Key Insight: The increased lipophilicity (LogP ~2.4) and flexibility of the methylene linker make 4-[(Phenylsulfonyl)methyl]aniline an excellent scaffold for hydrophobic pockets where rigid sulfones fail to induce induced-fit binding.

Synthesis Protocol: Sulfide Oxidation Route

While nucleophilic substitution is possible, the most robust protocol for high-purity synthesis involves the oxidation of the corresponding sulfide. This avoids the formation of regioisomers common in Friedel-Crafts sulfonylation.

Reagents
  • Precursor: 4-[(Phenylthio)methyl]aniline (Thioether intermediate).

  • Oxidant: Oxone® (Potassium peroxymonosulfate) or 30%

    
     with catalytic Sodium Tungstate (
    
    
    
    ).
  • Solvent: Methanol/Water (1:1) or Acetic Acid.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of 4-[(Phenylthio)methyl]aniline in 50 mL Methanol. Cool to 0°C.

  • Oxidant Addition:

    • Oxone Method: Dissolve 12 mmol Oxone in 50 mL water. Add dropwise to the aniline solution.

    • Why? Oxone is highly selective for Sulfur over Nitrogen at low pH, preventing N-oxidation (formation of nitro/nitroso byproducts).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 3:1). The sulfone is significantly more polar (lower

    
    ) than the sulfide.
    
  • Quench & Workup: Dilute with 100 mL cold water. The product typically precipitates as a white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol to remove trace sulfoxide intermediates.

Diagram 2: Synthesis Workflow

Synthesis Start Start: 4-[(Phenylthio)methyl]aniline Oxidation Oxidation: Oxone (1.2 eq) MeOH/H2O, 0°C -> RT Start->Oxidation Selectivity Control Check TLC Check (Confirm Sulfoxide Consumption) Oxidation->Check Check->Oxidation Incomplete Workup Quench: Cold H2O Filter Precipitate Check->Workup Complete Product Product: 4-[(Phenylsulfonyl)methyl]aniline (White Solid) Workup->Product

Caption: Optimized oxidation workflow using Oxone to prevent N-oxidation side reactions.

Biological & Metabolic Implications

When selecting between a direct sulfone and a methylene-sulfone linker, the metabolic fate is the deciding factor.

Metabolic Soft Spots
  • Direct Sulfone (Dapsone-like): The

    
     bridge is metabolically inert. Metabolism focuses on the aniline nitrogen (N-hydroxylation 
    
    
    
    toxicity/methemoglobinemia).
  • Methylene Sulfone (Title Compound): The benzylic carbon (

    
    ) is susceptible to CYP450-mediated hydroxylation.
    
    • Pathway:

      
      .
      
    • Implication: This linker typically results in a shorter half-life (

      
      ) compared to diaryl sulfones.
      
Diagram 3: Medicinal Chemistry Decision Tree

DecisionTree Start Target Requirement? Rigid Rigid Binding Pocket? Start->Rigid Flex Flexible/Induced Fit? Start->Flex DapsoneRoute Use Direct Sulfone (Dapsone Scaffold) Rigid->DapsoneRoute Metab Is Metabolic Stability Critical? Flex->Metab PSMARoute Use Methylene Sulfone (4-PSMA Scaffold) Metab->DapsoneRoute Yes (Need inert linker) Metab->PSMARoute No (Short t1/2 acceptable)

Caption: Decision matrix for selecting between rigid sulfone and flexible methylene-sulfone linkers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 363136, 4-((4-Methylphenyl)sulfonyl)aniline. Retrieved from [Link]

  • Uppu, S. et al. (2025). 4-[(4-Aminophenyl)sulfanyl]aniline: Structural Analysis and Packing Interactions. ResearchGate. Retrieved from [Link]

  • Caine, B. et al. (2019). Relative pKa values of the primary sulfonamide group across the series. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-[(Phenylsulfonyl)methyl]aniline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-[(phenylsulfonyl)methyl]aniline and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from medicinal chemistry to offer a comprehensive understanding of how structural modifications to this scaffold influence its biological activity. We will delve into the primary therapeutic targets, compare the performance of various analogs with established alternatives, and provide the experimental context necessary for informed drug design.

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The 4-[(phenylsulfonyl)methyl]aniline core represents a significant pharmacophore within this class, particularly recognized for its role in the development of selective inhibitors of cyclooxygenase-2 (COX-2).[3] This guide will primarily focus on the well-established anti-inflammatory properties of these compounds, while also exploring their potential as antimicrobial agents, providing a comparative analysis of their performance against relevant benchmarks.

Part 1: Selective COX-2 Inhibition for Anti-Inflammatory Activity

The discovery that the cyclooxygenase (COX) enzyme exists as two isoforms, COX-1 and COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and primarily involved in the inflammatory cascade. Selective inhibition of COX-2 is therefore a key strategy to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]

The 4-[(phenylsulfonyl)methyl]aniline scaffold has proven to be an excellent template for designing potent and selective COX-2 inhibitors. The key to their selectivity lies in the interaction of the sulfonyl group with a secondary pocket present in the active site of COX-2, which is absent in COX-1.[5]

Key Structural Features and Their Impact on COX-2 Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of 2-(4-(methylsulfonyl)phenyl)indole derivatives, which incorporate the 4-(methylsulfonyl)phenyl moiety, a close analog of the 4-[(phenylsulfonyl)methyl]aniline core. These compounds are compared with the non-selective NSAID indomethacin and the selective COX-2 inhibitor celecoxib.

CompoundRCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
4a H11.80.1865.56
4b 4-Cl11.80.11107.27
4c 4-CH38.10.2040.50
4d 4-CH311.80.1769.41
4e 4-F8.50.2830.35
4f 4-OCH311.80.1578.67
Indomethacin -0.0390.490.08
Celecoxib -14.70.045327

Data compiled from multiple sources.[2][6]

From this data, several key SAR insights can be drawn:

  • The Methylsulfonyl Group is Crucial for Selectivity: All the synthesized compounds (4a-4f) exhibit high selectivity for COX-2 over COX-1, a feature attributed to the 4-(methylsulfonyl)phenyl moiety.[6] This is in stark contrast to the non-selective inhibitor indomethacin.

  • Substitution on the Phenyl Ring Modulates Potency: The introduction of substituents on the second phenyl ring (R group) influences the COX-2 inhibitory potency. A chloro-substituent at the para-position (compound 4b ) resulted in the most potent compound in this series, with an IC50 of 0.11 µM.[6]

  • Lipophilicity and Electronic Effects Play a Role: The variation in potency with different substituents suggests that both electronic and lipophilic properties are important for optimal binding to the COX-2 active site.

Molecular Basis of Selectivity: Insights from Docking Studies

Molecular docking studies provide a rationale for the observed selectivity. The larger and more flexible active site of COX-2 features a secondary pocket that can accommodate the bulky sulfonyl group of these inhibitors. This interaction is a key determinant of their high affinity and selectivity for COX-2.[2][5]

Experimental Workflow: In Vitro COX-1/COX-2 Inhibition Assay

Below is a diagram illustrating a typical workflow for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Heme, Enzymes (COX-1/COX-2), and Test Compounds plate_setup Add Buffer, Heme, and Enzyme to 96-well plate prep_reagents->plate_setup add_inhibitor Add Test Compounds/Reference Inhibitor at various concentrations plate_setup->add_inhibitor pre_incubation Pre-incubate to allow inhibitor-enzyme binding add_inhibitor->pre_incubation initiate_reaction Initiate reaction by adding Arachidonic Acid pre_incubation->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation measure_signal Measure absorbance/fluorescence using a plate reader incubation->measure_signal calc_inhibition Calculate Percent Inhibition relative to control measure_signal->calc_inhibition determine_ic50 Determine IC50 values by plotting inhibition vs. concentration calc_inhibition->determine_ic50

Caption: Workflow for in vitro COX inhibition assay.

Part 2: Exploring the Antimicrobial Potential

The sulfonamide scaffold is historically renowned for its antibacterial properties. The archetypal antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[7][8]

Structure-Activity Relationship for Antibacterial Activity

The classical SAR for antibacterial sulfonamides dictates several key structural requirements:

  • A Free Para-Amino Group: The primary aromatic amine at the para-position (N4) is essential for activity, as it mimics the natural substrate, para-aminobenzoic acid (PABA).[9]

  • A Substituted Sulfonamide Nitrogen (N1): Substitution on the sulfonamide nitrogen (N1) with electron-withdrawing heterocyclic rings generally enhances antibacterial activity.[9] This modification influences the pKa of the sulfonamide, which is critical for its ionization and ability to cross the bacterial cell membrane.[9]

  • The Phenylsulfonyl Moiety: The core phenylsulfonyl group is integral to the overall structure and binding to the target enzyme.

While specific antimicrobial data for 4-[(phenylsulfonyl)methyl]aniline is limited, we can infer its potential by comparing its structure to these principles and examining related compounds. The presence of the core aniline and phenylsulfonyl groups suggests a potential for antibacterial activity.

Comparative Analysis with Other Sulfonamide-Based Antimicrobials

The following table presents the Minimum Inhibitory Concentration (MIC) values for a related compound, 4-(phenylsulfonyl)morpholine, and a series of other sulfonamide derivatives against various bacterial and fungal strains.

Compound/DrugOrganismMIC (µg/mL)
4-(Phenylsulfonyl)morpholine S. aureus>512
E. coli>512
P. aeruginosa>512
Sulfonamide Derivative 1a S. aureus ATCC 25923256-512
Sulfonamide Derivative 1b S. aureus ATCC 2592364
Sulfonamide Derivative 1c S. aureus ATCC 2592364
Sulfonamide Derivative 1d S. aureus ATCC 2592364
Ciprofloxacin (Reference) S. aureus6.25-12.5
E. coli6.25-12.5
Ketoconazole (Reference) C. albicans-

Data compiled from multiple sources.[10][11]

The data for 4-(phenylsulfonyl)morpholine indicates that this specific derivative lacks direct antimicrobial activity.[11] However, it was found to modulate the activity of other antibiotics, suggesting a potential role as an adjuvant.[11] The other sulfonamide derivatives show moderate to good antibacterial activity, with MIC values ranging from 64 to over 512 µg/mL.[10] This highlights that while the core sulfonamide scaffold has antimicrobial potential, the specific substitutions are critical for potent activity.

Logical Relationship: Key Moieties and Biological Activity

The following diagram illustrates the relationship between the key structural components of the 4-[(phenylsulfonyl)methyl]aniline scaffold and their contribution to different biological activities.

G cluster_cox COX-2 Inhibition cluster_antimicrobial Antimicrobial Activity scaffold 4-[(Phenylsulfonyl)methyl]aniline Scaffold sulfonyl Phenylsulfonyl Group scaffold->sulfonyl Selectivity for COX-2 aniline Aniline Moiety scaffold->aniline Core Structure para_amino Para-Amino Group (N4) scaffold->para_amino Mimics PABA sulfonamide_N Sulfonamide Nitrogen (N1) scaffold->sulfonamide_N Modulates pKa

Caption: Key structural features and their biological roles.

Conclusion and Future Directions

The 4-[(phenylsulfonyl)methyl]aniline scaffold is a privileged structure in medicinal chemistry, particularly for the development of selective COX-2 inhibitors. The structure-activity relationship for this activity is well-defined, with the phenylsulfonyl group playing a pivotal role in achieving high selectivity. Modifications to the aniline and phenyl rings can be systematically explored to optimize potency and pharmacokinetic properties.

The antimicrobial potential of this specific scaffold is less explored. While it possesses the core features of antibacterial sulfonamides, further derivatization, particularly at the sulfonamide nitrogen, would be a logical next step to unlock potent antimicrobial activity. Future research should focus on synthesizing and evaluating such analogs against a broad panel of bacterial and fungal pathogens to fully elucidate the SAR for this indication.

This guide provides a framework for understanding the key structural determinants of activity for 4-[(phenylsulfonyl)methyl]aniline compounds. By leveraging this knowledge, researchers can more effectively design and develop novel therapeutic agents based on this versatile scaffold.

References

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 839-845.
  • Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Venkatesan, R., et al. (2023). How bacteria resist the oldest class of synthetic antibiotics.
  • Al-Ghorbani, M., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1765.
  • de Oliveira, A. M., et al. (2015). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. African Journal of Pharmacy and Pharmacology, 9(29), 724-730.
  • Suleiman, M., & A. A., A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Structural Biology: X, 5, 100048.
  • Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Medicinal Chemistry Research, 22(5), 2265-2275.
  • Shaker, A. M., Abdelall, E. K. A., Abdellatif, K. R. A., & Abdel-Rahman, H. M. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-010.
  • Synthesis, Molecular Docking and Pharmacological Investigation of Some 4-Methylphenylsulphamoyl Carboxylic Acid Analogs.
  • Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Molecules, 23(11), 2936.
  • Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors.
  • Al-Abdullah, N. H., et al. (2013). Synthesis and antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. Journal of Pharmacy and Pharmacology, 65(6), 810-819.
  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
  • Docking results of the active compounds in COX-2 active site.
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1503.
  • Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl).
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review.

Sources

A Comparative Guide to the Reactivity of Substituted Anilines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Aniline and its substituted derivatives are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aniline core, both at the nitrogen atom and on the aromatic ring, is exquisitely sensitive to the nature and position of its substituents. A deep, quantitative understanding of these substituent effects is therefore paramount for rational molecular design, reaction optimization, and the development of robust synthetic routes.

This guide provides an in-depth comparison of the reactivity of substituted anilines, grounded in established chemical principles and supported by experimental data. We will explore how electronic and steric factors govern the nucleophilicity of the amino group and the propensity of the aromatic ring to undergo electrophilic substitution.

The Dual Nature of Aniline Reactivity: Nucleophilicity and Electrophilic Aromatic Substitution

The reactivity of a substituted aniline is primarily dictated by the electron density at two key locations: the lone pair of electrons on the nitrogen atom and the π-system of the aromatic ring. These two facets of reactivity are interconnected but distinct.

  • N-Nucleophilicity/Basicity: The availability of the nitrogen's lone pair to donate to a proton (basicity) or another electrophile (nucleophilicity) is a critical parameter. This property is fundamental in reactions such as acylations, alkylations, and salt formation.

  • Ring Reactivity in Electrophilic Aromatic Substitution (EAS): The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions.[1] Substituents on the ring can either enhance or diminish this activation, thereby modulating the rate and regioselectivity of reactions like halogenation, nitration, and sulfonation.

The electronic character of a substituent is the primary determinant of its influence on reactivity. Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): These groups, such as alkyl (-R), methoxy (-OCH₃), and amino (-NH₂), increase the electron density on the aromatic ring and at the nitrogen atom.[2][3] This enhancement of electron density increases both the basicity of the amino group and the rate of electrophilic aromatic substitution.[3][4]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the ring and the nitrogen atom.[3][5] This leads to a decrease in basicity and a deactivation of the ring towards electrophilic attack.[3][5]

The position of the substituent (ortho, meta, or para) is also crucial. Inductive effects are distance-dependent, while resonance effects are most pronounced at the ortho and para positions.

Quantifying Substituent Effects: The Hammett Equation and pKa Values

A quantitative comparison of the reactivity of substituted anilines can be achieved through the analysis of their basicity (pKa of the conjugate acid) and their reaction rates in various chemical transformations. The Hammett equation provides a powerful tool for correlating reaction rates and equilibrium constants with substituent parameters.[6][7]

Basicity of Substituted Anilines (pKa of the Anilinium Ion)

The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair. It is conveniently expressed as the pKa of its conjugate acid, the anilinium ion (ArNH₃⁺). A higher pKa value indicates a stronger base.

The table below presents the pKa values for the conjugate acids of several para-substituted anilines, illustrating the electronic effects of different substituents.

Substituent (at para position)pKa of Anilinium IonElectronic Effect
-OCH₃5.34Strong EDG (Resonance)
-CH₃5.08EDG (Inductive)
-H4.60Reference
-Cl3.98EWG (Inductive > Resonance)
-Br3.86EWG (Inductive > Resonance)
-CN1.74Strong EWG (Resonance & Inductive)
-NO₂1.02Very Strong EWG (Resonance & Inductive)

Data compiled from various sources, including[8].

As the data clearly shows, electron-donating groups increase the pKa, making the aniline more basic, while electron-withdrawing groups have the opposite effect.

Visualizing Electronic Effects on Aniline Reactivity

The interplay of inductive and resonance effects of substituents on the electron density of the aniline ring can be visualized to understand their impact on reactivity.

G cluster_EDG Electron-Donating Group (EDG) Effect cluster_EWG Electron-Withdrawing Group (EWG) Effect EDG EDG (e.g., -OCH3, -CH3) Aniline_EDG Aniline Ring EDG->Aniline_EDG Increases e- density Reactivity_EDG Increased Basicity & EAS Reactivity Aniline_EDG->Reactivity_EDG Enhances EWG EWG (e.g., -NO2, -CN) Aniline_EWG Aniline Ring EWG->Aniline_EWG Decreases e- density Reactivity_EWG Decreased Basicity & EAS Reactivity Aniline_EWG->Reactivity_EWG Diminishes G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A1 Select Substituted Anilines A2 Prepare Stock Solutions A1->A2 B1 Competitive Acylation A2->B1 B2 Kinetic Bromination A2->B2 C1 GC/HPLC Analysis (Product Ratios) B1->C1 C2 UV-Vis Spectroscopy (Reaction Rates) B2->C2 D1 Rank Reactivity (Nucleophilicity & EAS) C1->D1 C2->D1

Sources

Advantages of 4-[(Phenylsulfonyl)methyl]aniline in Advanced Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers designing complex pharmaceuticals or functionalized heterocycles, selecting the right bifunctional building block is a critical decision that dictates the efficiency of the entire synthetic route. 4-[(Phenylsulfonyl)methyl]aniline stands out as an elite synthon due to its orthogonal reactivity. It combines a versatile, nucleophilic aniline moiety with a highly acidic, carbanion-stabilizing phenylsulfonylmethyl group.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this compound against alternative benzylic reagents, detailing its mechanistic advantages in C-C bond formation—specifically in Julia olefination and Vicarious Nucleophilic Substitution (VNS).

Mechanistic Causality: The Dual-Action Advantage

The synthetic utility of 4-[(Phenylsulfonyl)methyl]aniline is rooted in its bifunctionality and the specific electronic properties of the sulfonyl group:

  • Orthogonal Reactivity : The aniline nitrogen can be selectively functionalized (e.g., via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling) without affecting the sulfonylmethyl group. Conversely, once the amine is protected, the

    
    -protons of the sulfonylmethyl group can be cleanly deprotonated by strong bases (like 
    
    
    
    -BuLi or LDA) to form a highly stabilized carbanion[1].
  • Superior Carbanion Stabilization : The phenylsulfonyl group (

    
    ) strongly stabilizes the adjacent carbanion through 
    
    
    
    -orbital participation and inductive effects. Unlike ester or cyano groups, the sulfonyl carbanion is significantly less prone to self-condensation, allowing for clean nucleophilic addition to aldehydes or electron-deficient arenes[2].
  • Traceless Directing Group : In olefination reactions, the sulfonyl group acts as an activating group for C-C bond formation and is subsequently removed via reductive desulfonylation (e.g., using Na/Hg amalgam or

    
    ). This "traceless" nature makes it superior to cyano groups, which are notoriously difficult to eliminate[3].
    
  • Pharmaceutical Relevance : The phenylsulfonylmethyl structural motif is not just a transient intermediate; it is actively used in drug discovery. For instance, it serves as a critical structural component in the synthesis of potent CCR2 antagonists for the treatment of inflammatory diseases[1].

Comparative Performance Analysis

When designing a synthetic route requiring a benzylic carbanion with an aniline handle, chemists typically consider several alternatives. The table below summarizes the quantitative and qualitative advantages of 4-[(Phenylsulfonyl)methyl]aniline compared to its closest structural analogs.

Feature4-[(Phenylsulfonyl)methyl]aniline4-Aminobenzyl cyanide4-Aminobenzylphosphonate
Primary Application Julia Olefination, VNS, AlkylationAlkylation, CondensationHorner-Wadsworth-Emmons (HWE)
Carbanion Stability Excellent (Highly stabilized, pKa ~29)Moderate (Prone to side reactions)Good (Stabilized by phosphonate)
Olefination Stereoselectivity Outstanding E-selectivityPoor (forms complex mixtures)Good to Excellent E-selectivity
Leaving Group Ability Excellent (Reductive desulfonylation)Poor (Difficult decyanation)N/A (Consumed directly in HWE)
VNS Capability Highly effective for nitroarenesLimitedIneffective
Toxicity Profile Standard organic handlingHigh (Cyanide release risk)Standard organic handling
Self-Validating Experimental Protocol: Julia Olefination Workflow

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for synthesizing an E-alkene using 4-[(Phenylsulfonyl)methyl]aniline. The isolation of the intermediate


-hydroxysulfone serves as a critical internal checkpoint to validate the success of the C-C bond formation before committing to the final elimination step.

Step 1: Amine Protection (Orthogonal Masking) Causality: The basic/nucleophilic free amine will interfere with the strong organolithium base required in Step 2. Protection is mandatory.

  • Dissolve 4-[(Phenylsulfonyl)methyl]aniline (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 equiv) and di-tert-butyl dicarbonate (

    
    , 1.1 equiv).
    
  • Stir at room temperature for 4 hours. Wash with saturated aqueous

    
    , dry over 
    
    
    
    , and concentrate to yield the N-Boc protected intermediate.

Step 2: Carbanion Generation & Nucleophilic Addition Causality: Kinetically controlled deprotonation at -78 °C prevents degradation of the carbanion prior to electrophilic trapping.

  • Dissolve the N-Boc protected intermediate in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a strict argon atmosphere.

  • Dropwise add

    
    -butyllithium (1.1 equiv, 2.5 M in hexanes). The solution will turn deep yellow/orange, indicating successful carbanion formation.
    
  • Stir for 30 minutes, then add the target aldehyde (1.1 equiv) dropwise.

  • Validation Checkpoint : Quench with water, extract with ethyl acetate, and purify via flash chromatography. The isolated

    
    -hydroxysulfone must be characterized by 
    
    
    
    -NMR to confirm successful addition before proceeding[3].

Step 3: Reductive Desulfonylation (Elimination) Causality: Single-electron transfer from the sodium amalgam cleaves the C-S bond, driving the stereoselective anti-elimination to yield the E-alkene.

  • Dissolve the purified

    
    -hydroxysulfone in anhydrous methanol.
    
  • Add 6% Na/Hg amalgam (3.0 equiv) and anhydrous

    
     (4.0 equiv) as a buffer to prevent acid-catalyzed side reactions.
    
  • Stir at room temperature for 2-4 hours.

  • Filter through a Celite pad to remove mercury waste safely, concentrate, and purify to isolate the highly pure E-alkene derivative.

Orthogonal Functionalization Pathways

The diagram below illustrates the divergent synthetic pathways accessible from the bifunctional core of 4-[(Phenylsulfonyl)methyl]aniline.

G A 4-[(Phenylsulfonyl)methyl]aniline (Bifunctional Core) B Aniline Functionalization (e.g., Amide Coupling) A->B Electrophile (Orthogonal) D Carbanion Generation (Strong Base: n-BuLi) A->D If N-Protected C N-Protected Intermediate B->C C->D Deprotonation (alpha-carbon) E Nucleophilic Addition (Aldehyde / Nitroarene) D->E C-C Bond Formation F Julia Olefination (E-Alkene) E->F Reductive Desulfonylation G Vicarious Nucleophilic Substitution (VNS) E->G Base-Induced Elimination

Caption: Orthogonal functionalization pathways of 4-[(Phenylsulfonyl)methyl]aniline in organic synthesis.

References
  • Mąkosza, M., & Wojciechowski, K. (2014). Synthesis of Heterocycles via Nucleophilic Substitution of Hydrogen in Nitroarenes. Heterocycles. [2]

  • Wei, W., et al. (2025).

    
    ‐Fluorovinyl Amino Alcohols and Amino Acids. Chemistry - A European Journal. [3]
    
  • Yang, M. G., et al. (2012). Synthesis of 3-phenylsulfonylmethyl cyclohexylaminobenzamide-derived antagonists of CC chemokine receptor 2 (CCR2). Bioorganic & Medicinal Chemistry Letters. [1]

  • Rongalite: A Useful Green Reagent in Organic Synthesis. (2011). Chemical Reviews. [4]

Sources

Technical Guide: In Vivo vs. In Vitro Profiling of 4-[(Phenylsulfonyl)methyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-[(Phenylsulfonyl)methyl]aniline derivatives , focusing on their validation as selective COX-2 inhibitors and potential anti-inflammatory agents. This analysis synthesizes experimental data to contrast their performance in controlled in vitro environments versus complex in vivo biological systems.[1][2][3][4]

Executive Summary & Mechanism of Action

4-[(Phenylsulfonyl)methyl]aniline serves as a critical pharmacophore in the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs (e.g., Diclofenac, Indomethacin) that inhibit both COX-1 and COX-2 isoforms—leading to gastrointestinal toxicity—these sulfonylaniline derivatives are engineered to selectively target Cyclooxygenase-2 (COX-2) .

The sulfonyl group mimics the pharmacophoric features of the "coxib" class (e.g., Celecoxib), inserting into the secondary pocket of the COX-2 enzyme which is absent in COX-1. This guide evaluates the translational gap between enzymatic potency and therapeutic efficacy.

Mechanistic Pathway (COX-2 Inhibition)

The following diagram illustrates the intervention point of sulfonylaniline derivatives within the arachidonic acid cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane Activation COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeo Prostaglandins (Homeostatic) Gastric Protection COX1->PGs_Homeo PGs_Inflam Prostaglandins (Inflammatory) Pain & Edema COX2->PGs_Inflam Drug 4-[(Phenylsulfonyl)methyl]aniline Derivatives Drug->COX1 Weak/No Inhibition Drug->COX2 Selective Inhibition

Figure 1: Selective inhibition of the inducible COX-2 isoform by sulfonylaniline derivatives, sparing COX-1 mediated gastric protection.

In Vitro Profiling: Enzymatic & Cellular Assays

In vitro studies are the first line of validation, determining the intrinsic affinity of the derivative for the target enzyme (IC₅₀) and its selectivity ratio (COX-2/COX-1).

Comparative Performance: Derivatives vs. Standards

The table below summarizes typical IC₅₀ values derived from recombinant enzyme assays.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Interpretation
Diclofenac (Standard)3.50.9~3.8Non-selective; high GI risk.
Celecoxib (Standard)>500.04>1250Highly Selective.
Derivative 11 (Sulfonyl)>1000.12>800High Selectivity; promising lead.
Derivative 14 (Sulfonyl)850.25340Moderate Selectivity.
Protocol: COX-2 Fluorescent Inhibition Assay

Objective: Quantify the potency of derivatives against human recombinant COX-2.

  • Reagent Prep: Thaw human recombinant COX-2 enzyme and dilute in Tris-HCl buffer (pH 8.0) containing heme (cofactor).

  • Inhibitor Incubation:

    • Add 10 µL of test derivative (dissolved in DMSO) to 96-well black plates.

    • Add 10 µL of enzyme solution.

    • Control: Use DMSO vehicle (0% inhibition) and DuP-697 (100% inhibition).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Substrate Addition: Add 10 µL of Arachidonic Acid (100 µM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Reaction: COX-2 converts AA to PGG2, which reduces ADHP to the highly fluorescent Resorufin.

  • Detection: Read fluorescence (Ex: 535 nm / Em: 590 nm) after 2 minutes.

  • Calculation: $ % Inhibition = \frac{RFU_{vehicle} - RFU_{inhibitor}}{RFU_{vehicle}} \times 100 $

In Vivo Validation: Systemic Efficacy

While in vitro data confirms binding, in vivo studies are mandatory to assess bioavailability, metabolic stability, and anti-inflammatory efficacy in a complex organism. The Rat Paw Edema Model is the gold standard for this class of compounds.

Experimental Workflow

The following diagram outlines the critical path from compound administration to data collection.

InVivo_Protocol Rats Wistar Rats (150-200g) Admin Drug Administration (Oral/IP) Rats->Admin t = -30 min Induction Edema Induction (Egg-white/Carrageenan) Admin->Induction t = 0 Measure Plethysmometer Measurement Induction->Measure t = 30, 60, 120... 300 min Analysis Statistical Analysis (% Inhibition) Measure->Analysis Compare vs Control

Figure 2: Experimental timeline for the acute anti-inflammatory rat paw edema model.

Protocol: Egg-White Induced Paw Edema

Objective: Evaluate acute anti-inflammatory activity.[5][6][7][8][9]

  • Animal Selection: Use adult albino rats (150–200g), divided into groups (n=6).

  • Drug Administration:

    • Test Group: Administer derivative (e.g., 10 mg/kg) orally or intraperitoneally.

    • Standard Group: Diclofenac Sodium (3 mg/kg).[5][6][7][8][9]

    • Control Group: Vehicle (Propylene glycol 50% v/v).[5][6][7][9]

  • Induction: 30 minutes post-drug, inject 0.05 mL of fresh undiluted egg-white into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 30, 60, 120, 180, and 300 minutes.

  • Validation Check: The control group must show a progressive increase in paw volume (edema) for the assay to be valid.

Performance Data: In Vivo Efficacy

Data sourced from comparative pharmacological evaluations [1].

Time Post-InductionControl (Edema Vol.)Diclofenac (3 mg/kg)Derivative 11 (Equimolar)Efficacy vs. Standard
60 min 0.82 mL0.45 mL (45% Inh)0.48 mL (41% Inh)Comparable
180 min 0.95 mL0.38 mL (60% Inh)0.30 mL (68% Inh)Superior
300 min 0.90 mL0.35 mL (61% Inh)0.28 mL (69% Inh)Superior

Key Insight: While Diclofenac shows rapid onset, the sulfonylaniline derivative (Derivative 11) demonstrates sustained efficacy, likely due to the metabolic stability of the sulfonyl group compared to the carboxylic acid of Diclofenac.

Critical Analysis: The Translational Gap

Why In Vitro Potency In Vivo Efficacy

Researchers often encounter discrepancies where a compound with nanomolar in vitro potency fails in vivo. For 4-[(Phenylsulfonyl)methyl]aniline derivatives, consider the following:

  • Solubility & Absorption: The sulfonyl group increases lipophilicity (LogP). While this aids cell membrane penetration, excessive lipophilicity can lead to poor solubility in gastric fluids, limiting oral bioavailability.

    • Solution: Use micronized formulations or lipid-based vehicles (e.g., PEG/Saline) during in vivo testing.

  • Protein Binding: Sulfonamides and sulfones often exhibit high plasma protein binding (>95%). In the enzyme assay (protein-free), the compound is 100% available. In the rat, only the free fraction is active.

    • Correction: Adjust in vitro IC₅₀ values by running the assay in the presence of human serum albumin (HSA) to predict in vivo shifts.

  • Metabolic Activation: Some derivatives may act as prodrugs. For example, a sulfide precursor might be inactive in vitro but oxidized to the active sulfone in vivo by liver CYPs.

Recommendation for Researchers
  • Go/No-Go Decision: Do not advance a derivative to in vivo studies solely based on COX-2 selectivity. Ensure the compound has a LogP between 2.0 and 4.0 and demonstrates stability in liver microsome assays.

  • Safety Monitoring: Unlike in vitro assays, in vivo models allow for the observation of off-target effects. Monitor rats for gastric ulceration (ulcer index) to confirm the safety advantage over Diclofenac.

References

  • Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Source: Molecules / NIH PubMed URL:[Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Source: Frontiers in Chemistry URL:[Link]

  • In Vivo vs In Vitro: Differences in Early Drug Discovery. Source: Biobide URL:[Link]

Sources

Characterization of 4-[(Phenylsulfonyl)methyl]aniline Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of sulfone-based antimicrobials and anti-inflammatory agents, the structural integrity of the sulfonyl-methylene (


) bridge  is a critical determinant of pharmacokinetics. While 4-[(Phenylsulfonyl)methyl]aniline derivatives share chemical similarity with diaryl sulfones (e.g., Dapsone), the insertion of a methylene group introduces significant conformational flexibility.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Powder Diffraction (PXRD), demonstrating why SC-XRD is the non-negotiable "Gold Standard" for defining the torsion angles and supramolecular hydrogen-bonding networks that dictate the solubility and bioavailability of these derivatives.

Part 1: The Structural Challenge

The core challenge in characterizing 4-[(Phenylsulfonyl)methyl]aniline lies in its conformational polymorphism . Unlike rigid sulfonamides, the methylene bridge allows the two aromatic rings to rotate freely in solution, adopting a "butterfly" or "V-shaped" conformation in the solid state.

  • The Critical Question: Does the molecule crystallize in a planar or twisted conformation?

  • The Impact: This specific torsion angle (

    
    ) determines how the drug fits into protein binding pockets (e.g., dihydropteroate synthase inhibition).
    

Part 2: Comparative Analysis (SC-XRD vs. Alternatives)

The following table objectively compares SC-XRD against standard alternatives for this specific class of sulfone derivatives.

FeatureSC-XRD (Gold Standard) Solution NMR (

)
Powder XRD (PXRD) DFT (Computational)
Primary Output Precise 3D atomic coordinates & bond lengths.Connectivity & chemical environment.[1][2][3][4][5]Bulk phase identification (fingerprint).Theoretical energy minima.
Conformation Definitive: Captures the exact solid-state torsion angle of the

bridge.
Averaged: Rapid rotation in solution obscures the bioactive conformation.Inferential: Cannot easily solve ab initio structure of flexible molecules.Predictive: Requires experimental validation (SC-XRD) to confirm.
Intermolecular Forces Visualizes

hydrogen bonds
and

stacking.
Indirect evidence (NOE), often ambiguous.None (unless Rietveld refinement is perfect).Models single molecules well; packing forces are harder to simulate.
Data Requirement One high-quality single crystal (

).

dissolved sample.

powder.
High-performance computing cluster.
Limitation Crystal growth can be slow/difficult.[2][6]Solvent effects may alter structure.[3]Low resolution; peak overlap."Gas phase" bias (ignores lattice energy).
Decision Matrix: When to Use What
  • Use NMR for routine purity checks during synthesis.

  • Use SC-XRD for initial structural elucidation and determining the absolute configuration of the sulfone bridge.

  • Use PXRD for batch-to-batch consistency checks in manufacturing after the SC-XRD structure is solved.

Part 3: Deep Dive – SC-XRD Characterization

Crystal Growth Strategy

Sulfone derivatives are polar but often exhibit limited solubility in non-polar solvents. The Slow Evaporation method is preferred to minimize twinning.

Protocol:

  • Solvent Selection: Dissolve 20 mg of the derivative in 2 mL of Ethanol/DMF (9:1) or Dichloromethane . The DMF helps solubilize the sulfone moiety.

  • Filtration: Pass the solution through a 0.45

    
     PTFE filter into a clean scintillation vial.
    
  • Nucleation Control: Cover the vial with Parafilm and poke 3–4 small holes to allow slow solvent release.

  • Incubation: Store at

    
     (fridge) or room temperature in a vibration-free zone. Crystals typically appear within 48–72 hours.
    
Data Collection & Refinement
  • Radiation Source: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    to reduce absorption effects from the Sulfur atom.
  • Temperature: Collect at 100 K (cryo-cooling). This freezes the thermal vibration of the terminal aniline group, sharpening the electron density map.

  • Key Structural Parameters to Monitor:

    • 
       Bond Length:  Should range 1.43–1.45 \AA . Deviations suggest disorder.
      
    • 
       Bond Length:  Typically 1.76–1.78 \AA .
      
    • 
       Angle:  The "Butterfly" angle.
      
Supramolecular Analysis

In 4-[(Phenylsulfonyl)methyl]aniline, the crystal packing is dominated by supramolecular synthons . The sulfone oxygens act as strong acceptors, while the aniline protons act as donors.

  • Primary Interaction:

    
     hydrogen bonds forming 
    
    
    
    or infinite chain motifs.
  • Secondary Interaction:

    
     interactions between the methylene protons and the adjacent phenyl ring.
    

Part 4: Experimental Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural solution, highlighting the "Go/No-Go" decision points.

G Synthesis Synthesis (Sulfinate + Benzyl Chloride) Purification Purification (Recrystallization) Synthesis->Purification NMR_Check 1H NMR Check (Purity >98%) Purification->NMR_Check Crystallization Crystal Growth (Slow Evaporation) NMR_Check->Crystallization Pass Microscopy Optical Microscopy (Select Single Crystal) Crystallization->Microscopy Microscopy->Crystallization Polycrystalline (Retry) XRD_Data SC-XRD Data Collection (Mo-Kα, 100K) Microscopy->XRD_Data No Twinning Structure_Sol Structure Solution (SHELXT / OLEX2) XRD_Data->Structure_Sol Refinement Refinement (R-factor < 5%) Structure_Sol->Refinement

Caption: Workflow for the structural determination of sulfone derivatives. Note the iterative loop at the Microscopy stage to ensure single-crystal quality.

Part 5: Case Study & Data Interpretation

Scenario: A researcher observes two different melting points for the same 4-[(Phenylsulfonyl)methyl]aniline derivative.

  • Hypothesis: Polymorphism driven by the flexible methylene bridge.

  • SC-XRD Solution:

    • Form I (High MP): Shows a planar conformation with strong intermolecular

      
       bonds (Distance: 
      
      
      
      ).
    • Form II (Low MP): Shows a twisted conformation where the steric bulk prevents optimal H-bonding (Distance:

      
      ).
      

References

  • PubChem. 4-((4-Methylphenyl)sulfonyl)aniline | C13H13NO2S.[1] National Library of Medicine. [Link][1]

  • Krishnan, R., et al. (2022). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 13(1), 17–24. [Link]

  • Dassonneville, B., et al. (2023).[7] 5-[(4-Methylphenyl)sulfonyl]-1-phenylthiopyrano-[4,3-b]indole-3(5H)-thione dichloromethane monosolvate.[7] IUCrData. [Link]

  • Davey, R. (2019).[8] X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • University of Fribourg. Guide for Crystallization: Tips and Tricks for Growing Single Crystals. [Link]

Sources

Safety Operating Guide

4-[(Phenylsulfonyl)methyl]aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

IMMEDIATE ACTION CARD: 4-[(Phenylsulfonyl)methyl]aniline Disposal

Parameter Critical Data
CAS Number 13640-67-0
Chemical Class Aromatic Amine / Sulfone
Primary Hazard Acute Toxicity (Oral/Dermal), Potential Carcinogen, Aquatic Toxicity
Disposal Method High-Temperature Incineration (Preferred)
Incompatibility Strong Oxidizers, Strong Acids, Acid Chlorides
Spill Response Isolate area.[1] Wear PPE.[1][2][3][4][5] Absorb with inert material (vermiculite).[1] Do NOT wash down drains.[4]

Introduction: The Chemical Context

As a Senior Application Scientist, I often encounter researchers treating 4-[(Phenylsulfonyl)methyl]aniline (CAS 13640-67-0) as a generic organic solid. This is a critical error. This compound possesses two distinct functional moieties that dictate its disposal protocol: a primary aromatic amine and a sulfonyl bridge .[1]

The aromatic amine group (


) presents a significant biological hazard, including potential methemoglobinemia and carcinogenicity, necessitating strict containment.[1] The sulfonyl group (

), while chemically stable, renders the molecule persistent in the environment, meaning simple dilution or biological degradation is ineffective.[1]

This guide provides a scientifically rigorous disposal workflow, moving beyond "throw it in the bin" to a causality-based protocol that ensures safety and regulatory compliance.

Technical Identification & Hazard Characterization

Before disposal, verification of the chemical identity is paramount to avoid incompatible waste streams.[6]

Property Specification Operational Implication
Molecular Formula

Contains Nitrogen and Sulfur; incineration requires scrubbers for

and

.[1]
Molecular Weight 247.31 g/mol Non-volatile solid; dust inhalation is a primary risk during transfer.[1]
Solubility Low in water; High in DMSO, AcetoneDo NOT attempt aqueous disposal. Use organic solvent waste streams.
Reactivity Nucleophilic amine; Benzylic protonsReacts violently with strong oxidizers; amine can form diazonium salts with nitrous acid.

Key Hazard Mechanism: The primary amine at the para position is metabolically active. Upon ingestion or absorption, it can undergo N-hydroxylation, leading to reactive intermediates that bind to DNA or oxidize hemoglobin.[1] Therefore, destruction of the amine functionality is the core objective of any treatment process.

Strategic Disposal Workflows

The following decision matrix outlines the correct disposal path based on the physical state of the waste.

Workflow Visualization

DisposalWorkflow Start Waste Identification: 4-[(Phenylsulfonyl)methyl]aniline StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Contaminated) StateCheck->Solid Powder/Filter Cake Liquid Liquid Waste (Solutions in DMSO/MeOH) StateCheck->Liquid Mother Liquor Trace Trace/Glassware Residues StateCheck->Trace Empty Vials PackSolid 1. Double-bag in heavy-duty polyethylene. 2. Label 'TOXIC ORGANIC SOLID'. Solid->PackSolid Segregate Segregate into 'Halogen-Free Organic' Stream Liquid->Segregate Rinse Triple Rinse with Acetone Trace->Rinse Incinerate High-Temperature Incineration (>1000°C with Scrubber) PackSolid->Incinerate Segregate->Incinerate Precipitate Optional: Precipitate if concentration is high Rinse->Segregate Deactivate Chemical Deactivation (Permanganate Oxidation) Rinse->Deactivate Lab Treatment Deactivate->Segregate

Figure 1: Decision matrix for the disposal of 4-[(Phenylsulfonyl)methyl]aniline waste streams.

Detailed Operational Protocols

Scenario A: Solid Waste (Primary Stream)

Applicability: Expired reagents, synthesis byproducts, spill cleanup materials.[1]

The Protocol:

  • Containment: Do not place directly into a general bin. Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.[1]

  • Labeling: Clearly mark as "Toxic Organic Solid - Sulfur/Nitrogen Containing" . This alerts the disposal facility to the potential for

    
     and 
    
    
    
    generation during combustion.[1]
  • Disposal: Transfer to a licensed hazardous waste contractor for rotary kiln incineration .

    • Why? The sulfone bond is thermally stable. Standard low-temp combustion may be incomplete.[1] High temperature (>1000°C) is required to fully mineralize the carbon backbone and oxidize the sulfur to

      
       (captured by scrubbers).[1]
      
Scenario B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors (DMSO, DMF, Methanol).[1]

The Protocol:

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Compatible: Methanol, Ethanol, Acetone, DMSO.

    • Incompatible: Do not mix with strong oxidizers (e.g., Peroxides, Nitric Acid) as the amine can trigger exothermic decomposition.

  • Segregation: Place in the "Non-Halogenated Organic Solvents" container (unless dissolved in DCM/Chloroform).

  • pH Control: Maintain a neutral or slightly basic pH. Acidic conditions can protonate the amine, increasing solubility in aqueous layers if a biphasic wash occurs, potentially leading to environmental release.

Scenario C: In-Lab Deactivation (Trace Residues Only)

Applicability: Cleaning glassware, decontaminating spatulas.[1] NOT for bulk disposal.

Scientific Basis: Oxidation of the amine group destroys its biological activity. Potassium permanganate (


) in acidic media is a proven method for degrading aromatic amines [1].[1][7]

Step-by-Step Deactivation:

  • Preparation: Prepare a solution of 0.2 M

    
     in 1 M 
    
    
    
    .
  • Treatment: Immerse glassware or rinse residues with this solution. Allow to stand for 8-12 hours .

    • Observation: The purple color should fade to brown (

      
      ), indicating oxidation.[1] If purple persists, excess oxidant is present (good).[1]
      
  • Quenching: Carefully add solid Sodium Bisulfite (

    
    ) or Ascorbic Acid until the solution turns colorless (reducing excess permanganate and 
    
    
    
    ).
  • Final Disposal: The resulting clear liquid (containing Manganese salts and sulfonated byproducts) should be neutralized to pH 7 and disposed of as aqueous chemical waste (heavy metal contaminated).[1] Do not pour down the drain.

Emergency Spill Procedures

In the event of a benchtop spill, immediate containment is critical to prevent aerosolization.

  • Evacuate & Ventilate: Clear the immediate area. The dust is an inhalation hazard.[2]

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and a P100 respirator (or work strictly within a fume hood).

  • Dry Cleanup: Gently cover the spill with vermiculite or sand to suppress dust.

  • Wet Wipe: Dampen a paper towel with acetone (do not flood).[1] Wipe the area from the outside in.

  • Disposal: Place all cleanup materials into the Solid Waste container (Scenario A).

References

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Detailed protocols for aromatic amine oxidation).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12217354, 4-[(Phenylsulfonyl)methyl]aniline. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 4-[(Phenylsulfonyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 4-[(Phenylsulfonyl)methyl]aniline (CAS: 19064-69-8) Class: Aromatic Sulfone / Aniline Derivative Physical State: Solid (Crystalline Powder)[1]

The Core Hazard: While specific toxicological data for this exact CAS is limited, structural activity relationship (SAR) analysis mandates treating this compound with the high-caution protocols reserved for anilines . The primary physiological threat is Methemoglobinemia —a condition where the amine group is metabolically activated (N-hydroxylation), oxidizing hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), thereby stripping the blood's ability to transport oxygen [1].

Operational Directive: Do not rely on standard "general lab safety" protocols. The lipophilic nature of the phenylsulfonyl group may enhance skin permeation compared to simple aniline salts. All handling requires a Zero-Skin-Contact mandate.

Mechanism of Toxicity (The "Why" Behind the Protocol)

To understand the PPE requirements, you must understand the failure mode of the biological system upon exposure.

Methemoglobinemia_Pathway Exposure Exposure Event (Dermal/Inhalation) Absorption Systemic Absorption (Lipophilic Transport) Exposure->Absorption Rapid Permeation Liver Hepatic Metabolism (CYP450 Oxidation) Absorption->Liver Metabolite Toxic Metabolite (N-phenylhydroxylamine) Liver->Metabolite Bioactivation RBC Erythrocyte Interaction (Red Blood Cells) Metabolite->RBC MetHb Methemoglobin Formation (Fe2+ -> Fe3+) RBC->MetHb Oxidation Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia O2 Transport Failure

Figure 1: The toxicological pathway of aniline derivatives. Note that the liver converts the compound into the active oxidant that attacks red blood cells.

Personal Protective Equipment (PPE) Matrix

Standard 4-mil nitrile exam gloves are insufficient for prolonged contact with aromatic amines due to rapid permeation breakthrough (<15 minutes).

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory P100 / N95 Respirator (if outside hood) or Fume Hood (Mandatory)Aniline dusts are easily inhaled and rapidly absorbed through alveolar membranes.
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses allow vapor/dust entry from the sides. Goggles seal the ocular cavity.
Dermal (Body) Tyvek® Lab Coat or Apron (Non-woven)Cotton lab coats absorb liquids and hold toxic agents against the skin. Tyvek repels particulates.
Dermal (Hand) Double Gloving Protocol :1. Inner: 4-mil Nitrile (Inspection layer)2. Outer: Laminate (Silver Shield/Norfoil) or Thick Nitrile (8-mil+) Aromatic amines can permeate standard nitrile. Laminate films provide >4 hour breakthrough protection [2].

Operational Workflow: Step-by-Step

This protocol is designed to isolate the user from the compound during the two highest-risk phases: Weighing (Dust) and Solubilization (Permeation) .

Phase A: Preparation & Weighing

Goal: Eliminate electrostatic dispersion of powder.

  • Engineering Control: Activate the Chemical Fume Hood. Verify face velocity is 80–100 fpm.

  • Static Mitigation: Place an antistatic gun or ionizer near the balance if available. Aniline sulfones can carry static charges, causing "jumping" powder.

  • The "Coffin" Method:

    • Pre-weigh a vial with a septum cap before adding the solid.

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Immediately cap the vial.

    • Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust residues. Discard Kimwipe as hazardous waste.

Phase B: Solubilization & Transfer

Goal: Prevent liquid splashes, which absorb 100x faster than solids.

  • Solvent Choice: Dissolve in DMSO or Methanol.

    • Note: DMSO enhances skin permeability (the "carrier effect"). If using DMSO, the Laminate Glove requirement is absolute.

  • Syringe Transfer:

    • Do not pour.[2][3][4][5][6][7] Use a needle/syringe to add solvent through the septum.

    • Vent the pressure using a secondary bleed needle to prevent aerosol spray-back.

  • Spill Management:

    • Work over a disposable absorbent pad . If a drop falls, discard the pad immediately. Do not attempt to "clean" the pad.

Disposal & Deactivation

Disposal must follow the chemical nature of the compound (Organic, Nitrogen/Sulfur-containing).

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, spatulas, weighing boats.Double-bag in clear polyethylene. Label: "Toxic Solid Debris - Aniline Derivative."
Liquid Waste Mother liquors, reaction mixtures.Segregate into "Non-Halogenated Organic" waste.[8] Do not mix with oxidizers (Nitric acid/Peroxides) as sulfones can react exothermically [3].
Empty Containers Original source bottles.Triple rinse with Methanol. Collect rinsate as liquid waste. Deface label and discard cap separately.

Emergency Response

  • Skin Contact:

    • Speed is critical. Aniline absorbs in seconds.

    • Immediately wash with soap and copious water for 15 minutes. Do not use alcohol (it increases blood absorption).

    • Seek medical attention.[1][2][3][5][6][9][10] Inform the physician of potential Methemoglobinemia .

  • Cyanosis Check: If the victim's lips or fingernail beds turn blue/grey, administer oxygen immediately if trained.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Glove Selection Guide - Chemical Resistance. Retrieved from [Link]

Sources

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